Technical Documentation Center

m-Cresyl phenylacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: m-Cresyl phenylacetate
  • CAS: 122-27-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of m-Cresyl Phenylacetate: A Technical Guide for Structural Elucidation

Executive Summary m-Cresyl phenylacetate (CAS 122-27-0), systematically known as 3-methylphenyl 2-phenylacetate, is a highly valued ester utilized in advanced fragrance formulations and as an intermediate in pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

m-Cresyl phenylacetate (CAS 122-27-0), systematically known as 3-methylphenyl 2-phenylacetate, is a highly valued ester utilized in advanced fragrance formulations and as an intermediate in pharmaceutical synthesis[1]. Structurally, it consists of a phenylacetic acid moiety esterified with m-cresol. For researchers and drug development professionals, verifying the structural integrity of this compound is critical, as trace impurities (such as unreacted m-cresol or phenylacetic acid) can drastically alter its physicochemical and olfactory properties.

This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation of m-cresyl phenylacetate. Rather than merely listing chemical shifts, this guide deconstructs the physical causality behind the spectral data—explaining how magnetic anisotropy, electronegativity, and resonance dictate the observed spin systems.

Structural Framework & Spin Systems

As an application scientist, it is critical to recognize that NMR spectral elucidation is the physical manifestation of electron density. m-Cresyl phenylacetate contains two distinct aromatic spin systems separated by an ester linkage, which breaks conjugation and isolates their respective magnetic environments.

  • The Phenylacetate Moiety: This region contains an isolated methylene (–CH 2​ –) group flanked by a mono-substituted benzene ring and a carbonyl carbon. The methylene protons are highly deshielded due to the combined diamagnetic anisotropic effects of the adjacent carbonyl π -system and the phenyl ring. While simpler esters like methyl phenylacetate exhibit methylene protons around 3.6 ppm[2], the stronger electron-withdrawing inductive effect of the phenoxy group in m-cresyl phenylacetate pushes these protons further downfield.

  • The m-Cresol Moiety: This region contains a 1,3-disubstituted benzene ring. The ester oxygen acts as a σ -electron acceptor but a powerful π -electron donor via resonance, while the methyl group is a weak σ -donor. This creates an asymmetric electron density distribution, resulting in four distinct chemical environments for the aromatic protons.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure a self-validating system, the NMR acquisition must follow strict parameters to guarantee high resolution and accurate integration. The synthesis and spectral validation of m-cresyl phenylacetate have been historically documented in advanced encapsulation patents, which rely heavily on robust analytical confirmation[3],[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity m-cresyl phenylacetate in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Causality: CDCl 3​ lacks exchangeable protons, preventing signal overlap, while TMS provides a reliable 0.00 ppm baseline.

  • Instrument Calibration: Tune and match the probe on a 400 MHz (for 1 H) and 100 MHz (for 13 C) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ to prevent signal drift during acquisition.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Spectral Width: 12 ppm (captures all aromatic and aliphatic signals without folding).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mandatory for mathematically accurate integration.

    • Number of Scans (NS): 16 to 32.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 13 C (zgpg30) using WALTZ-16 decoupling.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 1024. Causality: Required due to the low natural abundance (~1.1%) and low gyromagnetic ratio of the 13 C isotope.

  • Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to maximize the signal-to-noise ratio without sacrificing resolution.

NMR_Workflow Prep Sample Preparation (CDCl3, TMS internal standard) Acq Data Acquisition (400 MHz 1H, 100 MHz 13C) Prep->Acq Proc Spectral Processing (FT, Phase & Baseline Correction) Acq->Proc Assign1H 1H NMR Assignment (Integration & Multiplet Analysis) Proc->Assign1H Assign13C 13C NMR Assignment (Chemical Shift Mapping) Proc->Assign13C Val Structural Validation (2D NMR: COSY, HSQC, HMBC) Assign1H->Val Assign13C->Val Final Confirmed Structure: m-Cresyl Phenylacetate Val->Final

Figure 1: Systematic workflow for NMR data acquisition and structural validation.

1 H NMR Spectral Data & Interpretation

The proton NMR spectrum of m-cresyl phenylacetate yields distinct signals that can be mapped directly to its molecular topology.

Quantitative Data Table ( 1 H NMR, 400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
Ar–CH 3​ 2.32s3H-Methyl group on m-cresol ring
–CH 2​3.84s2H-Methylene group of phenylacetate
m-Cresol H-26.86br s1H~1.5Aromatic proton ortho to ester and methyl
m-Cresol H-66.89br d1H8.0Aromatic proton ortho to ester
m-Cresol H-47.03br d1H7.5Aromatic proton para to ester
m-Cresol H-57.23t1H7.8Aromatic proton meta to ester
Phenyl H-3',4',5'7.28 – 7.33m3H-Aromatic protons meta/para to CH 2​
Phenyl H-2',6'7.35m2H-Aromatic protons ortho to CH 2​
Mechanistic Causality of 1 H Shifts
  • The Methylene Singlet (3.84 ppm): The –CH 2​ – group is an isolated spin system (no adjacent protons), hence it appears as a sharp singlet. Its downfield position is driven by the diamagnetic anisotropy of the adjacent carbonyl group and the phenyl ring.

  • The m-Cresol Aromatic Protons: The ester oxygen donates electron density into the ortho and para positions via resonance, shielding H-2, H-4, and H-6. H-2 (6.86 ppm) appears as a broad singlet due to weak meta-coupling ( J ~ 1.5 Hz) with H-4 and H-6. H-5 (7.23 ppm) is meta to both the ester and the methyl group; because it experiences minimal resonance shielding from the oxygen lone pairs, it appears furthest downfield among the m-cresol protons as a distinct triplet.

13 C NMR Spectral Data & Interpretation

Carbon-13 NMR provides a complementary map of the molecular skeleton, particularly identifying quaternary carbons that are invisible in standard 1 H NMR.

Quantitative Data Table ( 13 C NMR, 100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
Ar–CH 3​ 21.3CH 3​ Methyl carbon on m-cresol ring
–CH 2​41.5CH 2​ Methylene carbon of phenylacetate
m-Cresol C-6118.4CHAromatic carbon ortho to ester
m-Cresol C-2122.1CHAromatic carbon ortho to ester and methyl
m-Cresol C-4126.5CHAromatic carbon para to ester
Phenyl C-4'127.2CHPara carbon of phenylacetate
Phenyl C-3',5'128.6CHMeta carbons of phenylacetate
m-Cresol C-5129.2CHAromatic carbon meta to ester
Phenyl C-2',6'129.3CHOrtho carbons of phenylacetate
Phenyl C-1'133.8CqIpso carbon of phenylacetate
m-Cresol C-3139.5CqMethyl-bound aromatic carbon
m-Cresol C-1150.8CqOxygen-bound aromatic carbon
C=O170.2CqEster carbonyl carbon
Mechanistic Causality of 13 C Shifts
  • Carbonyl Carbon (170.2 ppm): The ester carbonyl carbon is highly deshielded due to the electronegativity of the two attached oxygens and its sp2 hybridization. It is slightly more shielded than a typical aliphatic ester (~173 ppm) because the phenoxy oxygen is involved in cross-conjugation with the m-cresol aromatic ring, reducing its ability to donate electron density into the carbonyl π∗ antibonding orbital.

  • Oxygen-Bound Carbon (150.8 ppm): The C-1 of the m-cresol ring is heavily deshielded by the direct attachment to the electronegative ester oxygen.

  • Methylene Carbon (41.5 ppm): In standard phenylacetic acid derivatives, the benzylic carbon reliably resonates near 41 ppm[2]. This serves as a highly reliable diagnostic peak for confirming the presence of the intact phenylacetate moiety during quality control workflows.

References

  • Source: National Institutes of Health (nih.gov)
  • Patent Application Publication: US 2013/0039962 A1 Source: Googleapis URL
  • EP2741731B1 - Encapsulates Source: Google Patents URL
  • meta-cresyl phenyl acetate, 122-27-0 Source: The Good Scents Company URL

Sources

Exploratory

An In-depth Technical Guide to the Esterification of m-Cresol with Phenylacetic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the synthesis of m-cresyl phenylacetate through the esterification of m-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthesis of m-cresyl phenylacetate through the esterification of m-cresol and phenylacetic acid. The core of this guide is a detailed exposition of the Fischer-Speier esterification mechanism, elucidating the nuanced interplay of electronic and steric factors that govern this transformation. We will dissect the catalytic role of Brønsted acids, offering a comparative analysis of common catalysts to inform experimental design. This document is structured to bridge theoretical understanding with practical application, featuring detailed, step-by-step experimental protocols, data presentation in clear tabular and graphical formats, and a thorough examination of the analytical techniques required for product validation. The aim is to equip researchers and professionals in drug development and chemical synthesis with the foundational knowledge and practical insights necessary for the successful execution and optimization of this important esterification reaction.

Introduction: The Significance of Aryl Esters

Aryl esters, and specifically m-cresyl phenylacetate, represent a class of compounds with significant applications across various scientific disciplines. From their use as fragrant components in the cosmetics industry to their role as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals, a thorough understanding of their synthesis is paramount. The esterification of a phenol, such as m-cresol, with a carboxylic acid like phenylacetic acid, presents a classic yet insightful example of the Fischer-Speier esterification.

This guide will delve into the mechanistic intricacies of this reaction, providing a robust framework for its practical application in a laboratory setting. We will explore the causal relationships behind experimental choices, ensuring that each step of the described protocols is understood not just in its execution, but in its fundamental purpose.

The Fischer-Speier Esterification: A Mechanistic Deep Dive

The acid-catalyzed esterification of a carboxylic acid and an alcohol (or in this case, a phenol) is known as the Fischer-Speier esterification.[1] This is a reversible reaction, and an understanding of its mechanism is crucial for optimizing reaction conditions to favor product formation.[2]

The overall reaction is as follows:

The mechanism proceeds through a series of proton transfer and nucleophilic acyl substitution steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of phenylacetic acid by a strong acid catalyst (e.g., H₂SO₄). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack by m-Cresol: The lone pair of electrons on the hydroxyl oxygen of m-cresol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of m-cresol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated, reforming the carbonyl group. This results in a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final ester product, m-cresyl phenylacetate, and regenerate the acid catalyst.

Visualizing the Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products PA Phenylacetic Acid Protonated_PA Protonated Phenylacetic Acid PA->Protonated_PA 1. Protonation MC m-Cresol Tetrahedral_Intermediate Tetrahedral Intermediate MC->Tetrahedral_Intermediate H_plus H⁺ (Catalyst) Protonated_PA->Tetrahedral_Intermediate 2. Nucleophilic Attack (m-Cresol) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester 3. Proton Transfer & 4. Elimination of H₂O Water Water Ester m-Cresyl Phenylacetate Protonated_Ester->Ester 5. Deprotonation H_plus_regen H⁺ (Regenerated) Ester->H_plus_regen Experimental_Workflow Setup 1. Reaction Setup (Reactants + Toluene) Catalyst 2. Add H₂SO₄ Catalyst Setup->Catalyst Reflux 3. Reflux with Dean-Stark (Water Removal) Catalyst->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Workup 5. Aqueous Work-up (Neutralization & Washing) Monitor->Workup Upon Completion Purification 6. Purification (Distillation/Chromatography) Workup->Purification Product m-Cresyl Phenylacetate Purification->Product

Sources

Foundational

Comprehensive Physicochemical and Thermodynamic Profiling of m-Cresyl Phenylacetate

A Technical Whitepaper for Research & Drug Development Professionals Executive Overview and Structural Significance m-Cresyl phenylacetate (CAS: 122-27-0), systematically designated as 3-methylphenyl 2-phenylacetate, is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Research & Drug Development Professionals

Executive Overview and Structural Significance

m-Cresyl phenylacetate (CAS: 122-27-0), systematically designated as 3-methylphenyl 2-phenylacetate, is a highly lipophilic aromatic ester[1]. Comprising a phenylacetic acid moiety esterified with m-cresol, this molecule is structurally defined by its dual-aromatic system and the steric influence of a meta-substituted methyl group.

While traditionally recognized for its musky, Lily-Narcissus-YlangYlang odor profile in fragrance formulations[2] and its presence in fermented organic matrices[3], m-cresyl phenylacetate serves a critical role in drug development as a model compound for evaluating esterase-driven prodrug hydrolysis and lipophilic membrane partitioning[1].

Fundamental Physicochemical Properties

Understanding the baseline physical properties of m-cresyl phenylacetate is essential for predicting its behavior in both synthetic workflows and biological assays.

Table 1: Core Physicochemical & Thermodynamic Data
PropertyValueCausality / Structural Significance
CAS Registry Number 122-27-0Primary identifier for regulatory and safety tracking[4].
Molecular Formula C₁₅H₁₄O₂Dictates overall mass, steric bulk, and carbon-to-heteroatom ratio[4].
Molecular Weight 226.27 g/mol Influences the diffusion coefficient in biological and chromatographic media[1].
Melting Point 48–50 °CThe asymmetric meta-methyl substitution lowers crystal lattice packing efficiency, resulting in a relatively low melting point for a dual-ring system[4].
Boiling Point 359.1 °C (at 760 mmHg)Driven by strong London dispersion forces and dipole-dipole interactions across the two aromatic rings[5].
Density 1.108 g/cm³Denser than water due to the tight spatial stacking of the aromatic rings[5].
LogP (Lipophilicity) 3.48The high hydrocarbon content overpowers the single polar ester linkage, resulting in high membrane permeability but poor aqueous solubility[1].
Polar Surface Area (PSA) 26.3 ŲA low PSA confirms the molecule's hydrophobic nature and predicts excellent blood-brain barrier (BBB) penetration[5].

Thermodynamic Behavior and Causality

The thermodynamic profile of m-cresyl phenylacetate is a direct consequence of its molecular geometry. The molecule exists as a crystalline solid at room temperature (melting point 48–50 °C)[4]. The ester dipole and the π

π stacking of the two aromatic rings provide sufficient lattice energy to maintain a solid state. However, the meta-methyl group disrupts perfect molecular symmetry. This steric hindrance prevents the ultra-tight crystal packing seen in rigid, symmetrical biphenyls, thereby keeping the enthalpy of fusion ( ΔHfus​ ) low enough to allow melting under mild thermal stress.

Metabolic and Pharmacokinetic Implications

In pharmacokinetic modeling, the LogP of 3.48 dictates that m-cresyl phenylacetate will rapidly partition into lipid bilayers[1]. However, the central ester bond acts as a metabolic liability. Upon entering hepatic or systemic circulation, the molecule is rapidly recognized as a substrate by ubiquitous carboxylesterases, which cleave the ester linkage to yield m-cresol and phenylacetic acid.

Metabolic_Pathway A m-Cresyl Phenylacetate (Lipophilic Ester) B Carboxylesterases (Enzymatic Cleavage) A->B Hydrolysis in hepatic tissue C m-Cresol (Phenolic Metabolite) B->C Product 1 D Phenylacetic Acid (Acidic Metabolite) B->D Product 2

Metabolic hydrolysis pathway of m-cresyl phenylacetate by carboxylesterases.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must not merely list steps, but incorporate self-validating mechanisms to ensure data integrity.

Protocol A: Chromatographic Purity and LogP Determination via RP-HPLC

Causality of Design : Reverse-Phase (RP) chromatography is selected because the hydrophobic stationary phase perfectly interacts with the lipophilic m-cresyl phenylacetate. While phosphoric acid provides excellent pH buffering, we explicitly substitute it with formic acid when downstream Mass Spectrometry (MS) is required. This substitution is causal: formic acid is volatile and prevents the catastrophic salt precipitation in the MS ionization source that phosphoric acid would cause[1].

  • System Suitability (Self-Validation) : Inject 10 µL of pure acetonitrile (MeCN) blank. Purpose: Confirms baseline stability and proves the absence of column carryover from previous runs.

  • Column Equilibration : Utilize a C18 column with a 3 µm particle size to maximize theoretical plates. Equilibrate with a mobile phase of MeCN, Water, and 0.1% Formic Acid[1].

  • Standard Calibration : Inject serial dilutions of a certified m-cresyl phenylacetate reference standard. Validation Check: An R² > 0.999 must be achieved to ensure detector linearity.

  • Sample Analysis : Run the sample at an isocratic flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm, which is optimal for detecting the π→π∗ transitions of the aromatic rings.

HPLC_Workflow N1 1. Sample Preparation Dissolution in MeCN N2 2. Column Equilibration RP C18, 3 µm particle size N1->N2 Inject 10 µL N3 3. Mobile Phase Elution MeCN / H2O / Formic Acid N2->N3 Isocratic flow N4 4. UV/MS Detection Signal Acquisition N3->N4 Analyte separation N5 5. Data Analysis LogP & Purity Calculation N4->N5 Chromatogram generation

Step-by-step RP-HPLC workflow for purity and LogP determination.

Protocol B: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Causality of Design : DSC is employed over traditional visual melting point apparatuses because it quantifies the exact heat flow required to induce phase transitions, providing the enthalpy of fusion ( ΔHfus​ ).

  • Baseline Calibration (Self-Validation) : Run an empty, hermetically sealed aluminum pan through the heating cycle. Purpose: Establishes a thermal baseline, ensuring no instrument artifacts interfere with the sample's endothermic peaks.

  • Sample Preparation : Weigh exactly 2.0–5.0 mg of m-cresyl phenylacetate into an aluminum pan and seal it to prevent premature volatilization.

  • Atmospheric Control : Set a dry nitrogen purge at 50 mL/min. Causality: Purging the furnace eliminates oxygen, preventing oxidative degradation of the electron-rich aromatic rings at elevated temperatures.

  • Thermal Ramping : Heat the sample from 20 °C to 80 °C at a controlled rate of 5 °C/min.

  • Data Integration : Integrate the endothermic peak between 48 °C and 50 °C to calculate the melting point and lattice energy[4].

References

  • Benzeneacetic acid, 3-methylphenyl ester - SIELC Technologies. 1

  • 3-Methylphenyl benzeneacetate - CAS Common Chemistry. 4

  • 苯乙酸-3-甲基苯酯_CAS:122-27-0 - Chemhui.5

  • 122-27-0 | CAS DataBase - ChemicalBook. 2

  • Characterization of aroma compounds in Indonesian traditional seasoning - CABI Digital Library. 3

Sources

Exploratory

Exact Mass and Molecular Weight of m-Cresyl Phenylacetate: A Technical Guide for Analytical Profiling

Executive Summary m-Cresyl phenylacetate (CAS RN: 122-27-0) is a high-value aromatic ester utilized extensively in the fragrance, flavor, and advanced encapsulation industries. For researchers and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

m-Cresyl phenylacetate (CAS RN: 122-27-0) is a high-value aromatic ester utilized extensively in the fragrance, flavor, and advanced encapsulation industries. For researchers and drug development professionals—particularly those engineering targeted delivery systems, core-shell polymer encapsulates, or conducting complex mixture profiling—precise analytical characterization of this compound is critical.

This whitepaper provides an in-depth technical analysis of the exact mass, molecular weight, and physicochemical properties of m-cresyl phenylacetate. Furthermore, it details field-proven, self-validating mass spectrometry (MS) and liquid chromatography (LC) workflows designed to ensure high-fidelity structural identification and impurity profiling.

Physicochemical Profiling & Mass Fundamentals

In high-resolution mass spectrometry (HRMS) and formulation chemistry, distinguishing between the average molecular weight and the exact monoisotopic mass is foundational.

  • Molecular Weight (226.27 g/mol ) : This value is calculated using the standard, abundance-weighted atomic weights of Carbon, Hydrogen, and Oxygen[1]. It is the primary metric used for macroscopic stoichiometric calculations, bulk synthesis, and formulation scaling.

  • Exact Mass (226.09938 Da) : This value is calculated using the mass of the most abundant isotopes (e.g., 12 C, 1 H, 16 O)[2]. In HRMS instruments (such as Time-of-Flight or Orbitrap analyzers), this is the precise target value required for unambiguous structural identification, distinguishing the target ester from isobaric interferences.

Data Presentation: Chemical Identifiers

Table 1: Key Chemical Identifiers and Properties of m-Cresyl Phenylacetate

PropertyValue
IUPAC Name 3-methylphenyl 2-phenylacetate
Common Synonyms m-Cresyl phenylacetate; 3-Methylphenyl benzeneacetate[1]
CAS Registry Number 122-27-0[1]
Molecular Formula C 15​ H 14​ O 2​ [1]
Molecular Weight 226.27 g/mol [1]
Monoisotopic (Exact) Mass 226.09938 Da[2]
LogP (Predicted) ~3.48
Boiling Point 216–219 °C @ 25 Torr[1]
Melting Point 48–50 °C[1]

Analytical Workflows: LC-HRMS and GC-MS

Because m-cresyl phenylacetate is both volatile and lipophilic, it is amenable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of methodology depends heavily on the sample matrix.

Reverse-Phase LC-HRMS Protocol

For non-volatile matrices, such as polymer slurries or pharmacokinetic plasma samples, reverse-phase LC coupled with HRMS is the preferred methodology.

Causality & Experimental Choices: Standard HPLC methods for aromatic esters often utilize phosphoric acid to sharpen peaks. However, phosphoric acid is non-volatile; it precipitates in the MS source, causing severe ion suppression and physical blockage of the electrospray ionization (ESI) capillary. Therefore, the protocol must substitute phosphoric acid with formic acid to provide the necessary protons for [M+H]+ ionization while maintaining full MS compatibility[3]. Furthermore, utilizing a low-silanol column prevents secondary interactions between the ester rings and active silanol groups, which otherwise causes peak tailing[3].

Self-Validating Methodology:

  • System Calibration: Inject a blank (50:50 MeCN:Water) prior to the sample to establish background noise and verify the absence of carryover. Calibrate mass accuracy using an internal standard (e.g., reserpine) to ensure mass error remains <5 ppm.

  • Column Selection: Utilize a mixed-mode or low-silanol reverse-phase column (e.g., Newcrom R1 or C18, 3 µm particle size)[3].

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile (MeCN) and LC-MS grade Water. Add 0.1% Formic Acid to both solvents[3].

  • Sample Prep: If extracting from a core-shell encapsulate, perform a liquid-liquid extraction using hexane, evaporate under N 2​ , and reconstitute in the mobile phase.

  • HRMS Acquisition: Set the HRMS to positive electrospray ionization (ESI+). Monitor for the exact mass of the protonated adduct [M+H]+ at m/z 227.10666[2].

LCHRMS A Sample Prep (LLE & Reconstitution) B RP-HPLC (Low-Silanol Column) A->B Injection C Ionization (ESI+ with Formic Acid) B->C Elution D HRMS Analyzer (TOF / Orbitrap) C->D [M+H]+ Ions E Data Processing (Exact Mass: 226.099 Da) D->E Detection

Analytical workflow for LC-HRMS exact mass determination of m-cresyl phenylacetate.

GC-MS Protocol for Volatile Profiling

For raw material quality control, Electron Ionization (EI) GC-MS is the gold standard.

Causality & Experimental Choices: EI is a "hard" ionization technique operating at 70 eV. It consistently fragments m-cresyl phenylacetate to yield a reproducible spectral fingerprint, which is crucial for differentiating it from closely related o-cresyl or p-cresyl isomers that possess identical exact masses.

Self-Validating Methodology:

  • Tune Verification: Run a standard tune using PFTBA (Perfluorotributylamine) to verify the mass axis calibration and relative abundance of m/z 69, 219, and 502 before analyzing the ester.

  • Injection: Inject 1 µL of sample (diluted in dichloromethane) at a split ratio of 50:1.

  • Separation: Use a standard non-polar capillary column (e.g., HP-5MS). Set the temperature program: 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C.

  • Detection: Monitor the exact mass of the parent radical cation [M]+∙ at 226.0988 Da, alongside base peaks corresponding to the tropylium ion.

Application in Core-Shell Encapsulation

In modern consumer products and targeted delivery systems, m-cresyl phenylacetate is frequently encapsulated within polyamide or polyurea shells[4]. The compound's specific ClogP (partition coefficient) and molecular weight dictate its diffusion rate through the polymer matrix[5].

During product development, high-resolution exact mass tracking is utilized to calculate the "leakage index" —defined as the percentage of free ester present in the slurry prior to mechanical rupture[4]. By quantifying the exact mass of the unencapsulated m-cresyl phenylacetate via the LC-HRMS protocol above, researchers can validate the structural integrity and fracture strength of the microcapsules.

Encapsulation A Core-Shell Encapsulate (Polyamide Shell) B m-Cresyl Phenylacetate (Core Material) A->B Contains D Shell Fracture (> 1 MPa Strength) A->D Triggers E Volatile Release (Olfactory Detection) B->E Diffuses C External Stimulus (Friction / Pressure) C->A Applied to D->E Enables

Logical mechanism of m-cresyl phenylacetate release from core-shell encapsulates.

References

  • CAS Common Chemistry. "3-Methylphenyl benzeneacetate." CAS, a division of the American Chemical Society. URL: [Link]

  • PubChemLite / Université du Luxembourg. "M-cresyl phenylacetate (C15H14O2)." URL: [Link]

  • SIELC Technologies. "Benzeneacetic acid, 3-methylphenyl ester." URL: [Link]

  • Google Patents. "Encapsulates (US9890351B2).
  • Google Patents. "Encapsulates (EP2468239A1).

Sources

Foundational

Vibrational Profiling of m-Cresyl Phenylacetate: An In-Depth Guide to IR Spectroscopy Absorption Bands

Introduction to the Molecular Architecture m-Cresyl phenylacetate (3-methylphenyl 2-phenylacetate) is a structurally significant ester utilized extensively in the fragrance industry and as an intermediate in pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecular Architecture

m-Cresyl phenylacetate (3-methylphenyl 2-phenylacetate) is a structurally significant ester utilized extensively in the fragrance industry and as an intermediate in pharmaceutical synthesis [1]. The molecule comprises two distinct aromatic systems—a mono-substituted benzyl moiety and a meta-substituted phenolic ring—linked via an ester bridge. Understanding its infrared (IR) spectroscopic profile is critical for structural validation, purity assessment, and reaction monitoring.

As an Application Scientist, analyzing this molecule requires moving beyond simple peak-matching. The electron-withdrawing nature of the phenolic ring directly influences the force constant of the ester carbonyl bond, causing predictable shifts in vibrational frequencies compared to standard aliphatic esters. This guide delineates the causality behind these spectral features and provides a self-validating protocol for Fourier Transform Infrared (FTIR) analysis.

Theoretical Framework: Causality in Vibrational Modes

The IR spectrum of m-cresyl phenylacetate is dominated by the ester linkage and the dual aromatic rings. The key mechanistic principles governing its absorption bands include:

  • Carbonyl (C=O) Stretching: In standard aliphatic esters, the C=O stretch occurs near 1735 cm⁻¹. However, in m-cresyl phenylacetate, the oxygen atom of the ester is attached directly to an aromatic ring (the m-cresyl group). The sp2 hybridized carbons of the aromatic ring are electron-withdrawing via induction, which restricts the lone pairs on the ester oxygen from participating in resonance with the carbonyl group. This increases the double-bond character of the C=O bond, increasing its force constant and shifting the absorption to a higher frequency (~1750–1760 cm⁻¹) [2].

  • C-O-C Asymmetric and Symmetric Stretching: The ester linkage exhibits two strong bands. The C-O stretch adjacent to the carbonyl typically appears around 1200–1250 cm⁻¹, while the O-C stretch adjacent to the aromatic ring appears near 1100–1150 cm⁻¹.

  • Aromatic Out-of-Plane (OOP) Bending: The molecule contains two different aromatic substitution patterns. The mono-substituted phenylacetate ring yields two strong OOP bands near 750 cm⁻¹ and 695 cm⁻¹. The meta-substituted cresyl ring yields a characteristic band near 780 cm⁻¹ and shares the ~690 cm⁻¹ region.

Quantitative IR Absorption Data

The following table summarizes the characteristic quantitative IR absorption data for m-cresyl phenylacetate, mapping functional groups to their specific vibrational modes.

Functional Group / Structural MotifVibrational ModeWavenumber Range (cm⁻¹)IntensityCausality / Mechanistic Note
Ester Carbonyl (C=O) Stretching1750 – 1760Very StrongShifted higher due to the electron-withdrawing phenolic oxygen restricting resonance.
Aromatic C-H Stretching3030 – 3060Weak to Medium sp2 hybridized C-H bonds require higher energy to stretch than sp3 C-H bonds.
Aliphatic C-H (CH₂, CH₃) Asym/Sym Stretching2850 – 2960Medium sp3 hybridized C-H bonds from the methylene bridge and methyl group.
Aromatic Ring (C=C) In-plane Stretching1595, 1490MediumSkeletal ring breathing modes; highly diagnostic for aromaticity.
Ester (C-O-C) Asymmetric Stretching1210 – 1250StrongCoupled vibrations of the C-C(=O)-O system.
Ester (C-O-C) Symmetric Stretching1110 – 1150StrongO-C(aromatic) stretching mode.
Mono-substituted Benzene OOP C-H Bending~750, ~695StrongCharacteristic of the phenylacetate moiety.
Meta-substituted Benzene OOP C-H Bending~780, ~690StrongCharacteristic of the 3-methylphenyl moiety.

Experimental Methodology: ATR-FTIR Protocol

To ensure a self-validating system, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed to eliminate baseline drift, atmospheric interference, and sample thickness variability.

Step-by-Step Workflow
  • Instrument Initialization and Purging:

    • Power on the FTIR spectrometer (e.g., equipped with a DTGS or MCT detector) and allow the source to stabilize for 30 minutes.

    • Ensure the optical bench is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference (which absorb strongly at 3500-4000 cm⁻¹ and 2350 cm⁻¹, respectively).

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (Diamond or ZnSe) using spectroscopy-grade isopropanol or acetone and a lint-free wipe. Allow the solvent to evaporate completely.

    • Collect a background spectrum (typically 32 to 64 scans at 4 cm⁻¹ resolution) of the ambient air. This background will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • m-Cresyl phenylacetate is typically a viscous liquid or low-melting solid at room temperature. Apply a single drop (or a few milligrams of solid) directly onto the center of the ATR crystal.

    • If solid, lower the ATR pressure anvil and apply consistent pressure to ensure intimate contact between the sample and the evanescent wave of the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum using the same parameters as the background (32–64 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹ range).

  • Signal Processing and Validation:

    • Apply an ATR correction algorithm if necessary to account for depth of penetration variations at different wavelengths.

    • Self-Validation Check: Verify the absence of a broad peak at 3300 cm⁻¹ (O-H stretch). The presence of this peak indicates either moisture contamination or hydrolysis of the ester back into m-cresol and phenylacetic acid.

Instrumental Workflow and Signal Processing

The following diagram illustrates the logical flow of the IR beam and data processing within the ATR-FTIR system.

G Sample Sample Prep (m-Cresyl Phenylacetate) ATR ATR Crystal (ZnSe / Diamond) Sample->ATR Detector MCT/DTGS Detector ATR->Detector Attenuated Beam IR IR Source (Interferometer) IR->ATR Evanescent Wave FT Fourier Transform Processing Detector->FT Interferogram Spectrum IR Spectrum (Absorption Bands) FT->Spectrum

Caption: ATR-FTIR signal transduction pathway from sample interaction to final spectrum generation.

Conclusion

The IR spectrum of m-cresyl phenylacetate is a definitive fingerprint of its dual-aromatic ester structure. By understanding the electronic effects of the phenolic ring on the ester carbonyl (shifting it to ~1750 cm⁻¹) and mapping the distinct out-of-plane bending modes of the meta- and mono-substituted rings, researchers can confidently validate the structural integrity of the compound. Employing rigorous ATR-FTIR protocols ensures high-fidelity, reproducible data critical for downstream pharmaceutical and chemical applications.

References

  • National Institute of Standards and Technology (NIST). "m-tolyl phenylacetate". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7559, Methyl phenylacetate" (Used as a baseline for phenylacetate moiety vibrational analysis). PubChem. Available at:[Link]

Exploratory

Thermodynamic Solvation Profile of m-Cresyl Phenylacetate: A Technical Guide for Formulation Scientists

Executive Summary The formulation of lipophilic esters in cosmetic, fragrance, and pharmaceutical matrices requires a rigorous understanding of their thermodynamic solubility. m-Cresyl phenylacetate (m-CPA), also known a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formulation of lipophilic esters in cosmetic, fragrance, and pharmaceutical matrices requires a rigorous understanding of their thermodynamic solubility. m-Cresyl phenylacetate (m-CPA), also known as 3-methylphenyl benzeneacetate (CAS: 122-27-0), is a dual-aromatic ester widely utilized for its honey and jasmine olfactory profile [1]. Because it is frequently incorporated into complex mixtures ranging from aqueous emulsions to pure lipid bases, predicting and validating its solubility behavior across the dielectric spectrum is a critical path in product development.

This whitepaper provides an in-depth mechanistic analysis of m-CPA’s solubility in polar and non-polar solvents, grounded in physicochemical profiling and validated through standardized thermodynamic screening protocols.

Physicochemical Determinants of Solvation

To understand why a molecule dissolves in a specific solvent, we must first analyze its intrinsic molecular descriptors. The solubility of m-CPA is governed by three primary physicochemical metrics:

  • Partition Coefficient (LogP): m-CPA exhibits a LogP of approximately 3.70 [2]. This high lipophilicity indicates a strong thermodynamic preference for hydrophobic environments over aqueous phases.

  • Polar Surface Area (PSA): With a PSA of only 26.3 Ų [2], the molecule exposes very little polar surface to surrounding solvent molecules, limiting dipole-dipole interaction sites strictly to the ester linkage.

  • Hydrogen Bonding Capacity: The molecule possesses zero hydrogen bond donors and only two hydrogen bond acceptors (the ester oxygens) [2].

The Causality of Insolubility: In highly polar protic solvents like water, the solvent molecules exist in a highly ordered, low-entropy hydrogen-bonded network. For m-CPA to dissolve, it must break these water-water bonds to form a solvation cavity. Because m-CPA lacks H-bond donors, it cannot form compensatory solute-solvent hydrogen bonds. The energetic penalty of cavity formation far exceeds the weak dipole-induced dipole interactions the ester core can provide, resulting in near-total insolubility.

Solvent-Solute Interaction Mechanics

Polar Solvents (Water, Glycerin, Propylene Glycol)

m-CPA is strictly insoluble in water, glycerin, and propylene glycol [3][4]. The extensive hydrogen-bonded networks of these solvents actively exclude the bulky, hydrophobic dual-aromatic structure of m-CPA.

Semi-Polar Solvents (Ethanol)

In moderately polar solvents like 96% ethanol, m-CPA demonstrates partial solubility, reaching approximately 15% v/v [3]. Mechanistic Rationale: Ethanol acts as an amphiphilic solvent. Its ethyl tail engages in dispersion forces with the aromatic rings of m-CPA, while its hydroxyl group interacts with the ester's hydrogen bond acceptors. This dual-action solvation overcomes the cavity formation penalty, allowing for moderate dissolution.

Non-Polar Solvents (Hexane, Toluene, Perfume Oils)

m-CPA is highly soluble to completely miscible in most organic solvents and complex perfume oils [3]. Mechanistic Rationale: In aromatic solvents like toluene, m-CPA engages in highly favorable π-π stacking between its m-cresyl/phenyl rings and the solvent. In aliphatic oils, the entropic benefit of mixing lipophilic chains drives spontaneous dissolution without the need to disrupt strong solvent-solvent bonds.

SolvationThermodynamics mCPA m-Cresyl Phenylacetate LogP: 3.70 | PSA: 26.3 Ų Polar Polar Solvents (Water, Glycerin) mCPA->Polar ε > 40 NonPolar Non-Polar Solvents (Hexane, Toluene) mCPA->NonPolar ε < 10 SemiPolar Semi-Polar Solvents (Ethanol) mCPA->SemiPolar ε ≈ 20-30 Cavity High Cavity Formation Energy No H-Bond Donors Polar->Cavity Dispersion Favorable Dispersion Forces π-π Stacking NonPolar->Dispersion Dipole Moderate Dipole Interactions Amphiphilic Solvation SemiPolar->Dipole Insoluble Insoluble (< 0.1 mg/mL) Cavity->Insoluble Miscible Miscible (> 500 mg/mL) Dispersion->Miscible Partial Partially Soluble (~15% v/v) Dipole->Partial

Thermodynamic logic pathway dictating the solubility of m-CPA across different solvent dielectric constants.

Quantitative Solubility Matrix

The following table summarizes the comparative solubility of m-CPA across various solvent classes, providing a rapid reference for formulation design.

Solvent ClassSpecific SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Highly Polar Water80.1Insoluble (<0.1 mg/mL)High cavity formation energy; lack of H-bond donors.
Polar Protic Glycerin42.5InsolubleExtensive solvent H-bond network rejects lipophilic solute.
Semi-Polar Protic Ethanol (96%)24.5Soluble (~15% v/v)Amphiphilic solvation; dipole-dipole interactions with ester core.
Non-Polar Hexane1.89MiscibleFavorable dispersion forces; minimal solvent-solvent disruption.
Non-Polar Aromatic Toluene2.38MiscibleStrong π-π stacking interactions with dual aromatic rings.
Complex Lipids Perfume OilsVariesMiscibleEntropic mixing of lipophilic chains; "like-dissolves-like".

Analytical Methodology: The Shake-Flask Protocol

To generate self-validating, highly accurate solubility data for lipophilic esters like m-CPA, formulation scientists must rely on the Shake-Flask Method , adapted from OECD Test No. 107 and EPA TSCA guidelines [5][6].

Below is the optimized step-by-step workflow, detailing not just the actions, but the scientific causality behind each step.

Step 1: Saturation Preparation
  • Action: Add an excess of m-CPA (e.g., 500 mg) to 10 mL of the target solvent in a sealed borosilicate glass centrifuge tube.

  • Causality: Adding an excess of solute ensures that the chemical potential of the dissolved m-CPA reaches equilibrium with its pure, undissolved phase. Without a visible excess, you are measuring concentration, not maximum thermodynamic solubility.

Step 2: Thermal Equilibration
  • Action: Agitate the vessels at 150 RPM in an isothermal orbital shaker at 25.0 ± 0.1 °C for 48 hours.

  • Causality: Dissolution is a kinetic process moving toward a thermodynamic endpoint. 48 hours of mechanical agitation is required to overcome the activation energy of solvation and ensure the system does not remain in a metastable supersaturated state.

Step 3: Phase Separation (Critical Step)
  • Action: Centrifuge the samples at 10,000 × g for 15 minutes at 25 °C.

  • Causality: Why not just use gravity settling? Lipophilic esters with a LogP > 3 are notoriously prone to forming stable micro-emulsions in aqueous or semi-polar media . Gravity settling leaves sub-micron droplets suspended in the continuous phase. If sampled, these droplets are dissolved by the HPLC mobile phase, leading to a massive overestimation of true solubility. High-speed centrifugation forces these micro-droplets to coalesce and separate out.

Step 4: Sampling and Dilution
  • Action: Carefully extract 1.0 mL of the supernatant from the geometric center of the liquid column and dilute immediately in a miscible mobile phase (e.g., Acetonitrile).

  • Causality: Sampling from the center avoids the phase boundary (where undissolved solute accumulates) and the meniscus. Immediate dilution prevents spontaneous precipitation if the ambient laboratory temperature drops even slightly during transfer.

Step 5: HPLC-UV Quantification
  • Action: Analyze the diluted sample via Reversed-Phase HPLC (C18 column) with UV detection at 210 nm.

  • Causality: The dual aromatic rings of m-CPA provide strong chromophoric absorption. UV detection at 210 nm allows for highly sensitive quantification, which is absolutely necessary when measuring the trace amounts of m-CPA that dissolve in highly polar solvents.

ShakeFlaskWorkflow Prep 1. Sample Prep Excess Solute Equilibrate 2. Equilibration 25°C for 48h Prep->Equilibrate PhaseSep 3. Phase Separation Centrifugation Equilibrate->PhaseSep Sampling 4. Sampling Center Extraction PhaseSep->Sampling Analysis 5. Quantification HPLC-UV Sampling->Analysis

Standardized Shake-Flask experimental workflow for determining thermodynamic solubility.

References

  • CAS Common Chemistry. "3-Methylphenyl benzeneacetate". American Chemical Society.[Link]

  • Genie Ingredient Database. "M-TOLYL PHENYLACETATE - fragrance".[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method." eCFR.[Link]

Sources

Foundational

Comprehensive Safety Data and Toxicity Profile of m-Cresyl Phenylacetate (CAS 122-27-0)

Executive Summary & Chemical Identity m-Cresyl phenylacetate (CAS 122-27-0), systematically known as 3-methylphenyl 2-phenylacetate or m-tolyl phenylacetate, is an aromatic ester predominantly utilized in the flavor and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

m-Cresyl phenylacetate (CAS 122-27-0), systematically known as 3-methylphenyl 2-phenylacetate or m-tolyl phenylacetate, is an aromatic ester predominantly utilized in the flavor and fragrance industries for its characteristic lily-narcissus-ylang-ylang odor profile[1]. While its primary applications lie in cosmetics and perfumery, understanding its toxicokinetic profile, metabolic fate, and safety parameters is critical for drug development professionals and toxicologists evaluating dermal exposure and systemic absorption[2][3].

To accurately assess the safety of this compound, we must look beyond its static physical properties and analyze its dynamic behavior in biological and environmental systems.

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical RelevanceReference
CAS Number 122-27-0Primary chemical identifier.[1]
Molecular Formula C₁₅H₁₄O₂Determines mass-to-charge ratio in LC-MS.[2]
Molecular Weight 226.27 g/mol Used for molarity calculations in assays.[4]
LogP (Lipophilicity) 3.48 – 3.70Indicates high membrane permeability and dermal absorption potential.[2][5]
Boiling Point 216-219 °C (@ 25 Torr)Relevant for distillation and inhalation risk assessment.[4]
Melting Point 48-50 °CSolid at room temperature; requires solvent for biological assays.[4]

Toxicokinetics and Metabolic Fate

The systemic toxicity of m-cresyl phenylacetate is fundamentally dictated by its susceptibility to enzymatic hydrolysis. In biological systems, carboxylic acid esters undergo rapid bimolecular nucleophilic attack mediated by carboxylesterases (CXEs, EC 3.1.1.1) , which are ubiquitously expressed in the liver, plasma, and respiratory tract[6][7].

Upon systemic entry, m-cresyl phenylacetate does not persist as the parent compound. Instead, it is rapidly cleaved into two primary metabolites: m-cresol and phenylacetic acid . The hydrolysis kinetics of aryl phenylacetates are highly sensitive to the leaving group's substituents, often proceeding via an elimination-addition (E1cB) mechanism under alkaline or enzymatic conditions[8].

Because the ester bond is rapidly hydrolyzed, the toxicological profile of m-cresyl phenylacetate is essentially a composite of its two metabolites.

MetabolicPathway mCPA m-Cresyl Phenylacetate (Parent Ester) CXE Carboxylesterase (EC 3.1.1.1) mCPA->CXE Hydrolysis mCresol m-Cresol (Phenolic Toxicophore) CXE->mCresol PAA Phenylacetic Acid (Acidic Metabolite) CXE->PAA PhaseII Phase II Conjugation mCresol->PhaseII Glucuronidation PAA->PhaseII Glycine/Glutamine Excretion Renal Excretion PhaseII->Excretion

Fig 1. Carboxylesterase-mediated metabolic hydrolysis pathway of m-cresyl phenylacetate.

Toxicity Profile & Safety Data Sheet (SDS) Directives

Acute and Systemic Toxicity
  • Phenylacetic Acid: Generally recognized as safe (GRAS) at low levels. It is rapidly conjugated with glutamine (in humans) or glycine (in rodents) and excreted via urine without significant accumulation.

  • m-Cresol: This represents the primary toxicophore. At high concentrations, m-cresol is a known skin irritant, corrosive, and can induce hepatotoxicity and nephrotoxicity. However, at the low concentrations typically used in fragrances and cosmetics, the formed m-cresol is efficiently detoxified via Phase II glucuronidation and sulfation.

  • Regulatory Oversight: The International Fragrance Association (IFRA) heavily monitors phenylacetate esters to ensure safe usage levels, mitigating risks of dermal sensitization or phototoxicity[9][10].

Table 2: Core SDS Parameters and Mechanistic Rationale
CategorySDS DirectiveMechanistic Rationale
Handling Avoid inhalation of vapor/mist; use in well-ventilated areas.Vapors can accumulate in low areas, leading to respiratory tract irritation and rapid pulmonary absorption[11].
PPE Nitrile gloves, safety goggles, lab coat.The high LogP (~3.5) indicates strong lipophilicity, allowing the ester to easily partition into and cross the stratum corneum[2][11].
Spill Management Absorb with inert material; do not let product enter drains.Due to its lipophilicity and aromatic rings, it poses a risk of aquatic bioaccumulation before environmental hydrolysis occurs[11][12].

Experimental Protocol: In Vitro Carboxylesterase Hydrolysis Assay

Objective: To accurately model the human systemic clearance of m-cresyl phenylacetate. Design Philosophy: This protocol is designed as a self-validating system. By incorporating specific controls and a mass-balance requirement, we ensure that the observed depletion is strictly enzymatic and not an artifact of chemical instability or non-specific binding.

Step-by-Step Methodology:
  • Substrate Preparation: Prepare a 10 mM stock solution of m-cresyl phenylacetate in anhydrous DMSO. Causality: DMSO ensures the solubilization of this highly lipophilic compound (LogP > 3.4). However, the final DMSO concentration in the assay must not exceed 0.1% (v/v) to prevent secondary solvent-induced enzyme inhibition.

  • Reaction Initiation: Dilute the substrate to a final concentration of 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM). Incubate the mixture in a shaking water bath at 37°C.

  • Self-Validating Controls: To establish strict causality and rule out spontaneous base-catalyzed hydrolysis[12], run two parallel control arms:

    • Negative Control: Substitute active HLM with heat-inactivated HLM (boiled for 10 mins).

    • Inhibitor Control: Pre-incubate HLM with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a potent broad-spectrum carboxylesterase inhibitor. If hydrolysis halts in this arm, CXE is definitively confirmed as the metabolic driver.

  • Quenching and Extraction: At predefined time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with a stable-isotope internal standard (e.g., d7-m-cresol). Causality: Acetonitrile instantly denatures the esterases, freezing the metabolic profile at that exact second.

  • Centrifugation and Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify both the depletion of m-cresyl phenylacetate and the formation of m-cresol.

  • Mass Balance Validation (Critical Step): Calculate the molar sum of the remaining parent compound and the formed m-cresol. A recovery rate of >95% validates the assay, confirming that no non-specific binding to plasticware or alternative metabolic pathways (e.g., CYP450 oxidation) are skewing the clearance data.

Workflow Prep 1. Substrate Prep 10 mM stock in anhydrous DMSO Incubate 2. HLM Incubation 37°C, pH 7.4 Phosphate Buffer Prep->Incubate Controls 3. Self-Validation Heat-inactivated & BNPP controls Incubate->Controls Quench 4. Reaction Quench Ice-cold ACN + Internal Std Controls->Quench LCMS LCMS Quench->LCMS

Fig 2. Self-validating in vitro experimental workflow for carboxylesterase hydrolysis.

Conclusion

The safety and toxicity profile of m-cresyl phenylacetate is inextricably linked to its rapid esterase-mediated hydrolysis. While the parent compound presents standard lipophilic handling risks (requiring standard PPE to prevent dermal absorption), its systemic toxicity is governed by the clearance rates of m-cresol and phenylacetic acid. Utilizing self-validating in vitro assays ensures that drug development professionals can accurately predict the half-life and toxicokinetic burden of this compound in human models.

References

  • 122-27-0 | CAS DataBase - ChemicalBook. chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFDvMzzRNBTLEJaYETGZvx4U2YL48FIA4pPPg9c1jJfjMR41SlJMDFxUVKiFOIwt3yQH_shv4jstmJE16KFndRH8pAnqkrtts_ZZLrRjb3cfzNhDoNna_2qypk_W6cpQ4GqMWU_xOCWn95]
  • Benzeneacetic acid, 3-methylphenyl ester - SIELC Technologies. sielc.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkRSHE4XAXa-Y1DJSMm1Wr8_b1zOc7Z7McxwemDItxNSlEWq_LGAydovdMgQqiN2z0uri8Anlt6s6ZCOEY0Nr9Per047m8uAsPlbZuWQBo6DUuM77AQcOab0ZZGnQ2KeoitTqxomV6yhB2A3KBl8XmWda5tw==]
  • Update of the inventory of ingredients employed in cosmetic products - NORMAN Network. norman-network.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSa4Z1q0mYmDY6HgCCTEvnrZp2Jx9S9vxCboZ8NRYiVMl2wDIvEQ_WYScReCpmDDFJgTHlVaV3R0-U-7t8ZBhIHZCYD-ELwX3gqZQVy3wzzS28ZiOJEht4m0JtBDhD3C6q0TCKpzVs7ExpBA53SA1GpRwfF9vWs6a26DNl6r_d4vzt55IRMvhsEKCWhm0G6uqfjm08CT8So0iFrq8Pniyd-zQ=]
  • 3-Methylphenyl benzeneacetate - CAS Common Chemistry. cas.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkKJgsrTSnEgKDB1HSNQCc1RoOFEZVQeEzfFhh0qLqG_JfJFPsTPWcWLdcd5tneCyywUgAX8Q3eBrokMB1nY0hKnDuxh3XYR70eaS0AUIbGtfZ0v4vm_gWIoF94e2Fvz6llGR6F1uuJxfJ150e6uL2mg==]
  • M-TOLYL PHENYLACETATE - fragrance | Genie Ingredient Database. madebygenie.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8W_Znsmj6I88JInIWC-eVtQNfvC2RJKKG6pxWKxekYehsP4NtyoHZK6IZ2x7MzDeUl_bN5-OMHKE4G2fhns95DZqHLxAt6n6wTBMaiQ4OikF2d2aEiPaOEdta_kLU0YkkjI4tNqeWphPKk-2oFgf1QBGbR6TT6fk=]
  • 101-41-7, Methyl phenylacetate Formula - ECHEMI. echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYUbTzG2eoxYnEA-Wh4xuvPj5LuD3ocWWgXifUyqbS5tWLyC_BDNeTh3tqX1359bSW9G8Ih3aT1uL9NCA5wcqTMSevZZgKpg9f9H5zZ9D6ByOItxyrbhIb9lNUxckuOkzUKcrEE93Y9cGs1o7bAKHhXYCjpScK-YDGCQ2AWglJSWU=]
  • Plasma phenylacetate and 1-naphthyl acetate hydrolyzing activities of wild birds as possible non-invasive biomarkers of exposure to organophosphorus and carbamate insecticides - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLUv-MK9EnG2u7mkRKtUiyWpeGS6cFth69KIU_i79iFCmOVkjzg9EUm67TBeSBN4FYJpWcvo0rlEzOFAUZclU4tKHsv7IbyD2CuHcC5vPZfdYQqUHgrHiYkIgI6Jo7tAVrQM-O]
  • Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr0fc-_zOno9buS7tLadJ5X1TW6WF31YZB-7tKBSDw1ULRFCvBpX1mA1mN1KaunuZv6Hq5ZbJERSLwx9DU6WtKkl0YGAlXoFguvr-P2y5wc8PH1ujwyloiGR4LfXFCSkdDCVEv0HqVB-DHod713upbGPgELGwPJZc7]
  • Update of the inventory of ingredients employed in cosmetic products - NORMAN Network. norman-network.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHggLvsM90QOFsKL0q5TK3sE8jlfsuuVJQHfkcfkS_7oV9vsgXiP3JrPE8VfDmCnOOqwoXx92cpYNPVcgcmBOD4rXhLj8v5umu7pUcLQg88pxRmWIAqzZUhOo36rrNY03hetvWyCZbm6XV-A5dLkfzWCRqX1Uj_z3uLyj8FcxRcEdNeysxJ22-Dtlf5rJMZ_IYBofyQDE2l1IVqVJe8HyzamvE=]
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJpX7EHTEUnehX3bquZbr_9MPUVuHeOkIowQNkmmUa3TGmPljQrR_D5gBo4jU3jnFbuKLX8Y1QVEbf6zL_EfVNoZgTeZ8En2TEATo0XM3_Mh7A5tQ7VIfX8ikFk4jYROWuRqgh2ciefzDsFQW913jj1JvC]
  • hydrolysis reactions mediated by the different esterases as determined... - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmGCNKeQHiwhJkLpWJ645QUKSuaFnszZ6qZppe1wpVR1GIDx0ey-8dK27LBe43a-59BybOip6UsUTgzQ3FRAsgIPu0aYLPyzErOIvTRuT5cfprymeEoPMraUs_x0oj4sFqYi0iPUd-2V_0NjXHfG9jheqD16YM0LPiOS85Fa_3cfmXklMP-2B0Eni8XJt0Lm6CIsyrJ_OSqrLgAxLTiLCwv2a6Mg6efbXHccGoMDPHHv8sXMU82rD5ifFBqg==]
  • Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism - Journal of the Chemical Society, Perkin Transactions 2. rsc.org.[https://vertexaisearch.cloud.google.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory-Scale Synthesis of m-Cresyl Phenylacetate

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: m-Cresyl phenylacetate (3-Methylphenyl 2-phenylacetate) CAS Registry Number: 122-27-0[1] Mechanistic Design & Causality The s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: m-Cresyl phenylacetate (3-Methylphenyl 2-phenylacetate) CAS Registry Number: 122-27-0[1]

Mechanistic Design & Causality

The synthesis of m-cresyl phenylacetate requires the esterification of m-cresol with a phenylacetyl donor. While aliphatic alcohols readily undergo Fischer esterification with carboxylic acids under acidic conditions, phenols are notoriously poor nucleophiles. The delocalization of the oxygen lone pair into the aromatic ring significantly reduces its nucleophilicity, making the equilibrium of a standard Fischer esterification highly unfavorable.

To overcome this thermodynamic barrier, this protocol utilizes an activated acyl donor—phenylacetyl chloride —in a Schotten-Baumann-type reaction adapted for organic solvents[2][3]. By replacing the hydroxyl leaving group of phenylacetic acid with a highly reactive chloride ion, the reaction is driven to completion via the irreversible elimination of hydrogen chloride (HCl)[2].

The Role of Triethylamine (Et₃N): The reaction is performed in anhydrous dichloromethane (DCM) with a stoichiometric excess of triethylamine. Et₃N serves a dual, self-validating purpose:

  • General Base Catalysis: It transiently hydrogen-bonds with the phenolic proton, increasing the electron density on the oxygen and enhancing its nucleophilic attack on the electrophilic acyl carbon[4].

  • Acid Scavenging: It acts as a proton sponge, neutralizing the generated HCl to form triethylammonium chloride (Et₃N·HCl). This prevents the acidic degradation of the product and drives the reaction forward[3].

Pathway A m-Cresol + Phenylacetyl Chloride B Et3N Base (Proton Scavenger) A->B Dissolved in DCM (0 °C) C Tetrahedral Intermediate B->C Nucleophilic Attack on Acyl Carbon D m-Cresyl Phenylacetate (Target Ester) C->D Chloride Elimination (- Et3N·HCl)

Mechanistic pathway of base-promoted esterification of m-cresol with phenylacetyl chloride.

Stoichiometric Matrix & Physicochemical Data

To ensure a self-validating stoichiometric balance, the acyl chloride and base are provided in a slight excess relative to the limiting reagent (m-cresol). This guarantees complete consumption of the phenol, simplifying downstream purification since the remaining acid chloride can be easily hydrolyzed and washed away as a water-soluble salt.

Table 1: Reagent Stoichiometry (10 mmol Scale)
ReagentRoleMW ( g/mol )Density (g/mL)EquivalentsAmount (mmol)Mass / Volume
m-Cresol Nucleophile (Limiting)108.141.031.0010.01.08 g (1.05 mL)
Phenylacetyl Chloride Electrophile154.601.161.1011.01.70 g (1.47 mL)
Triethylamine (Et₃N) Base / Scavenger101.190.7261.5015.01.52 g (2.09 mL)
Dichloromethane (DCM) Solvent84.931.33N/AN/A20.0 mL
Table 2: Expected Physicochemical Properties of the Product[1][5][6]
PropertyValue / Description
Chemical Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance Colorless to pale yellow oil / low-melting solid
Melting Point 48–50 °C
Boiling Point 216–219 °C @ 25 Torr
LogP (Predicted) 3.48

Execution Blueprint: Step-by-Step Protocol

This workflow is designed with built-in validation checkpoints to ensure high yield (typically 85–95%) and purity.

Workflow S1 1. Setup & Dissolution m-Cresol + Et3N in Anhydrous DCM (0 °C) S2 2. Acylation Dropwise addition of Phenylacetyl Chloride S1->S2 S3 3. Reaction Propagation Stir at RT for 2-4 hours (TLC Monitoring) S2->S3 S4 4. Liquid-Liquid Extraction Wash with 1M HCl, Sat. NaHCO3, and Brine S3->S4 S5 5. Drying & Concentration Dry over MgSO4, filter, and rotovap S4->S5 S6 6. Purification Silica Gel Chromatography or Distillation S5->S6

Step-by-step experimental workflow for the synthesis of m-cresyl phenylacetate.

Phase 1: Reaction Setup & Acylation
  • Atmospheric Control: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon or Nitrogen gas. Causality: Acid chlorides are highly sensitive to moisture and will rapidly hydrolyze to phenylacetic acid in the presence of atmospheric water[2].

  • Dissolution: Inject 20 mL of anhydrous DCM into the flask, followed by 1.05 mL (10 mmol) of m-cresol and 2.09 mL (15 mmol) of triethylamine.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 5 minutes.

  • Electrophile Addition: Draw 1.47 mL (11 mmol) of phenylacetyl chloride into an airtight syringe. Add it to the stirring solution dropwise over 10–15 minutes.

    • Validation Checkpoint: The solution will become cloudy, and a white precipitate (Et₃N·HCl) will begin to form. The dropwise addition at 0 °C is critical to suppress the exothermic formation of ketene dimers, a common side reaction for acyl chlorides possessing α-hydrogens[3].

Phase 2: Propagation & Monitoring
  • Propagation: Remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C) and stir vigorously for 2 to 4 hours.

  • TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (Silica gel, Hexane/Ethyl Acetate 9:1).

    • Validation Checkpoint: The reaction is complete when the m-cresol spot (lower Rf​ ) is fully consumed, replaced by a distinct, UV-active product spot (higher Rf​ ) corresponding to the less polar ester.

Phase 3: Downstream Processing (Workup)
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM to ensure all organic products remain fully solubilized during extraction. Transfer the mixture to a 125 mL separatory funnel.

  • Acidic Wash: Wash the organic layer with 20 mL of 1M aqueous HCl.

    • Causality: This protonates any unreacted triethylamine, pulling it into the aqueous layer alongside the precipitated Et₃N·HCl salts.

  • Basic Wash: Separate the organic layer and wash it with 20 mL of saturated aqueous NaHCO₃.

    • Validation Checkpoint: Check the pH of the aqueous discard. It must be mildly basic (pH ~8). This ensures that any unreacted phenylacetyl chloride has been fully hydrolyzed to phenylacetic acid and neutralized into its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with 20 mL of saturated NaCl (brine) to disrupt emulsions and pre-dry the organic phase.

Phase 4: Isolation & Purification
  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add 2–3 grams of anhydrous MgSO₄. Swirl for 5 minutes until the drying agent flows freely (like snow), indicating the removal of residual water.

  • Concentration: Filter the mixture through a fluted filter paper to remove the MgSO₄. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30 °C) to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 5% EtOAc in Hexane). Alternatively, due to its boiling point (216–219 °C at 25 Torr)[1], Kugelrohr vacuum distillation can be employed for larger scales.

Analytical Characterization

To confirm the structural integrity of the synthesized m-cresyl phenylacetate, the following spectroscopic validations should be performed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Validation Checkpoint: Look for a sharp singlet integrating to 2H at roughly ~3.80 ppm , corresponding to the methylene bridge ( −CH2​− ) of the phenylacetate moiety.

    • A singlet integrating to 3H at ~2.33 ppm will confirm the presence of the aromatic methyl group ( −CH3​ ) on the m-cresol ring.

    • The aromatic region (6.80–7.40 ppm) should integrate to 9H (5 protons from the phenylacetate ring, 4 from the m-cresol ring).

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 227.1[5].

  • HPLC Analysis: Can be performed using a reverse-phase C18 or specialized R1 column with an Acetonitrile/Water/Formic Acid mobile phase to establish >99% purity prior to biological or formulation applications[6].

References

  • CAS Common Chemistry. "3-Methylphenyl benzeneacetate". American Chemical Society. URL:[Link]

  • SIELC Technologies. "Benzeneacetic acid, 3-methylphenyl ester". URL:[Link]

  • PubChemLite. "M-cresyl phenylacetate (C15H14O2)". Luxembourg Centre for Systems Biomedicine. URL:[Link]

  • MDPI. "Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids". Molecules. URL:[Link]

  • Science of Synthesis. "Carboxylic Acid Esters". Thieme Connect. URL:[Link]

  • ACS Publications. "Metal-Free Oxidative Formation of Aryl Esters by Catalytic Coupling of Acyl and Sulfonyl Chlorides with Arylboronic Acids". The Journal of Organic Chemistry. URL:[Link]

Sources

Application

High-Resolution GC-MS Method for the Quantitative and Qualitative Analysis of m-Cresyl Phenylacetate

Executive Summary & Scope m-Cresyl phenylacetate (also known as 3-methylphenyl phenylacetate or m-tolyl phenylacetate) is a highly valued aromatic ester. It is naturally synthesized in the floral emissions of species suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

m-Cresyl phenylacetate (also known as 3-methylphenyl phenylacetate or m-tolyl phenylacetate) is a highly valued aromatic ester. It is naturally synthesized in the floral emissions of species such as the Egyptian Carnation (Dianthus caryophyllus L.) [1] and is extensively utilized in synthetic fragrance formulations and microencapsulation technologies [2].

Accurate quantification of this compound in complex matrices (e.g., essential oils, consumer product slurries) requires highly selective analytical techniques. This Application Note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol coupled with Solid-Phase Microextraction (SPME). The method is designed for researchers and drug development professionals requiring high-fidelity separation, minimal matrix interference, and definitive structural elucidation.

Physicochemical Profiling

Understanding the physicochemical properties of m-cresyl phenylacetate is critical for optimizing extraction thermodynamics and chromatographic retention.

ParameterValue / Description
IUPAC Name 3-methylphenyl 2-phenylacetate
CAS Registry Number 122-27-0
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
LogP (Octanol/Water) ~3.48 (Highly lipophilic)
Physical State Solid / Crystalline ester at standard conditions

Analytical Strategy & Mechanistic Causality

As a best practice in analytical chemistry, experimental parameters must be driven by the molecular behavior of the analyte rather than default instrument settings.

Extraction Rationale: Why SPME?

Traditional liquid-liquid extraction (LLE) often results in solvent masking and co-extraction of non-volatile lipids, which foul the GC inlet. Solid-Phase Microextraction (SPME) using a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is selected because its mixed-bed polarity perfectly accommodates the lipophilic, aromatic nature of m-cresyl phenylacetate. The absence of agitation during extraction prevents the aerosolization of complex matrix surfactants into the headspace, ensuring that only volatile and semi-volatile analytes partition into the fiber coating [2].

Chromatographic Separation Dynamics

A DB-5 (5% phenyl-arylene / 95% dimethylpolysiloxane) stationary phase is utilized. The 5% phenyl substitution provides weak dipole-dipole and π-π interactions, which are essential for separating m-cresyl phenylacetate from its structural isomers (e.g., p-tolyl phenylacetate and o-cresyl phenylacetate) based on subtle polarizability differences.

Mass Spectrometric Ionization Logic

Under standard 70 eV Electron Ionization (EI), the ester linkage of m-cresyl phenylacetate acts as the primary site of bond lability. Cleavage of the benzyl-oxygen bond is thermodynamically favored, yielding the highly stable, resonance-delocalized tropylium cation (m/z 91) , which dominates the spectrum as the base peak [3].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Every sample batch must include system suitability checks to verify extraction efficiency and rule out carryover.

SelfValidatingWorkflow cluster_0 System Suitability & Prep cluster_1 SPME Extraction cluster_2 GC-MS Analysis Blank 1. Fiber Blank Run (Confirm zero carryover) ISTD 2. ISTD Addition (e.g., Tonalid normalization) Blank->ISTD Equilibrate 3. Vial Equilibration (5 min @ 30°C) ISTD->Equilibrate Extract 4. Fiber Exposure (1 cm DVB/CAR/PDMS, 5 min) Equilibrate->Extract Desorb 5. Thermal Desorption (3 min @ 275°C in Inlet) Extract->Desorb Separate 6. GC Separation (DB-5, 50°C to 275°C) Desorb->Separate Detect 7. EI-MS Detection (70 eV, SIM/Scan) Separate->Detect

Workflow for the self-validating SPME-GC-MS analysis of m-cresyl phenylacetate.

Step-by-Step Methodology
  • System Blank Verification: Desorb a conditioned DVB/CAR/PDMS fiber in the GC inlet at 275°C for 3 minutes. Run the GC-MS method to ensure the baseline is free of siloxane bleed or analyte carryover.

  • Sample Preparation: Transfer exactly 0.5 g of the sample (or 0.5 mL of liquid matrix) into a 10 mL amber headspace vial.

  • Internal Standardization: Spike the sample with a known concentration of an internal standard (e.g., Tonalid or a deuterated ester analog) to correct for matrix-induced suppression during SPME partitioning[2]. Seal the vial with a PTFE/silicone septum.

  • Equilibration: Incubate the vial at 30°C for 5 minutes without agitation.

  • Extraction: Expose the 1 cm DVB/CAR/PDMS fiber to the headspace at 30°C for exactly 5 minutes without agitation.

  • Desorption & Injection: Retract the fiber, pierce the GC inlet septum, and expose the fiber in the inlet at 275°C for 3 minutes to thermally desorb the analytes onto the head of the column.

GC-MS Instrumental Parameters
ModuleParameterSetting / Value
GC Column Stationary PhaseDB-5 or HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium (Ultra-High Purity)1.0 mL/min (Constant Flow Mode)
Inlet Temperature & Mode275°C, Splitless mode
Oven Program Initial Temperature50°C (Hold for 2.0 min)
Ramp Rate10°C/min
Final Temperature275°C (Hold for 5.0 min)
Mass Spectrometer Ionization ModeElectron Ionization (EI) at 70 eV
Source / Quad Temp230°C / 150°C
Acquisition ModeFull Scan (m/z 35–400) & SIM (m/z 91, 108, 226)

Data Interpretation & Fragmentation Pathways

Definitive identification of m-cresyl phenylacetate relies on matching its retention index and its highly specific EI mass spectrum [3].

Diagnostic Ions Table
m/z RatioRelative AbundanceIon Identity / Mechanistic Origin
226 Low (< 10%)Molecular Ion [M]⁺• : Confirms the intact mass of the ester.
108 Moderate (~ 20-30%)m-Cresol Radical Cation : Formed via direct inductive cleavage or McLafferty rearrangement of the ester bond.
91 Base Peak (100%)Tropylium Cation[C₇H₇]⁺ : Formed via homolytic cleavage of the benzyl-oxygen bond, followed by rapid ring expansion.
65 Low (~ 10-15%)Cyclopentadienyl Cation : Formed by the expulsion of neutral acetylene (C₂H₂) from the tropylium ion.
Fragmentation Logic Diagram

Fragmentation M Molecular Ion [M]⁺• m/z 226 F1 Tropylium Cation [C₇H₇]⁺ m/z 91 (Base Peak) M->F1 Benzyl Cleavage F2 m-Cresol Radical Cation m/z 108 M->F2 Ester Cleavage F3 Cyclopentadienyl Cation m/z 65 F1->F3 -C₂H₂

EI-MS fragmentation pathway of m-cresyl phenylacetate at 70 eV.

References

  • El-Ghorab A.H., Mahgoub, M.H., and Bekheta, M. "Effect of Some Bioregulators on the Chemical Composition of Essential Oil and its Antioxidant Activity of Egyptian Carnation (Dianthus caryophyllus L.)". ResearchGate. URL: [Link]

  • Smets, J. et al. "Encapsulates". US Patent US9890351B2.
  • National Institute of Standards and Technology. "m-tolyl phenylacetate". NIST Chemistry WebBook, SRD 69. URL:[Link]

Method

Application Note: Green Chemistry Catalysis for m-Cresyl Phenylacetate Synthesis

Scientific Context & Rationale m-Cresyl phenylacetate is a high-value aromatic ester widely utilized in fragrance formulations—imparting a distinctive floral-honey profile—and as a critical intermediate in pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

m-Cresyl phenylacetate is a high-value aromatic ester widely utilized in fragrance formulations—imparting a distinctive floral-honey profile—and as a critical intermediate in pharmaceutical synthesis [1]. Historically, the esterification of phenylacetic acid (PAA) with cresol isomers has relied on homogeneous catalysts such as sulfuric acid. These traditional methods are environmentally deleterious, generating toxic, corrosive waste streams and complicating downstream purification [1].

This application note details the transition to heterogeneous green chemistry catalysts. By employing metal-exchanged montmorillonite nanoclays (specifically Al³⁺-montmorillonite) and solid acid resins (Amberlyst-15), researchers can achieve high-yield esterification while ensuring catalyst recyclability and self-validating product purity [2].

Mechanistic Causality: The Role of Green Catalysts

The fundamental challenge in esterifying PAA with m-cresol is the relatively low nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. Green catalysts overcome this activation barrier through two distinct mechanistic pathways:

  • Lewis Acid Activation (Al³⁺-Montmorillonite): Montmorillonite nanoclays possess a layered aluminosilicate structure. When intercalated with Al³⁺ ions, the catalyst provides a high density of Lewis acid sites. The Al³⁺ ion coordinates directly with the carbonyl oxygen of PAA, withdrawing electron density and highly polarizing the carbonyl carbon. This lowers the activation energy, facilitating nucleophilic attack by m-cresol [2].

  • Brønsted Acid Activation (Amberlyst-15): This macroreticular polystyrene resin is functionalized with sulfonic acid groups. It acts as a solid-phase Brønsted acid, protonating the carbonyl oxygen of PAA to form a highly reactive oxonium intermediate without acidifying the bulk solvent[1].

Mechanism PAA Phenylacetic Acid (Electrophile) Complex Activated Carbonyl Intermediate PAA->Complex Lewis/Brønsted Activation Cat Green Catalyst (Al3+ or Amberlyst-15) Cat->Complex Tetra Tetrahedral Intermediate Complex->Tetra Nucleophilic Attack mCresol m-Cresol (Nucleophile) mCresol->Tetra Product m-Cresyl Phenylacetate (Target Ester) Tetra->Product Dehydration (-H2O) Water Water (Byproduct) Tetra->Water Product->Cat Catalyst Regeneration

Catalytic cycle of phenylacetic acid esterification with m-cresol using green catalysts.

Quantitative Catalyst Performance

The selection of the catalyst dictates the reaction parameters. The following table synthesizes the performance metrics of green catalysts against traditional homogeneous methods, demonstrating the superiority of solid-state systems in reusability and safety.

Catalyst SystemCatalyst TypeMolar Ratio (PAA:m-Cresol)Reaction TimeTemperatureAverage YieldCatalyst Reusability
Al³⁺-Montmorillonite Heterogeneous Lewis Acid1:24–6 hours110°C (Reflux)>85%Up to 4 cycles
Amberlyst-15 Heterogeneous Brønsted Acid1:114 hoursRoom Temp~78%High
H₂SO₄ (Legacy) Homogeneous Acid1:1.53–5 hours100°C~80%None (Toxic Waste)

Data extrapolated from comparative esterification studies of phenylacetic acid derivatives [1], [2].

Experimental Protocols: Self-Validating Workflows

Protocol A: High-Yield Synthesis via Al³⁺-Montmorillonite Nanoclay

This protocol is optimized for maximum yield using thermal energy and physical water removal [2].

  • Step 1: Reagent Assembly. In a 100 mL round-bottom flask, combine 25 mmol of phenylacetic acid and 50 mmol of m-cresol. Causality: An excess of m-cresol is used to push the equilibrium forward toward the ester product.

  • Step 2: Solvent & Catalyst Addition. Add 30 mL of toluene and 0.5 g of prepared Al³⁺-montmorillonite nanoclay [2]. Causality: Toluene is specifically selected because it forms an azeotrope with water, enabling efficient byproduct removal.

  • Step 3: Azeotropic Reflux. Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110°C for 4 to 6 hours. Causality: As the esterification proceeds, water is generated. The Dean-Stark trap continuously removes this water from the refluxing solvent, preventing reverse hydrolysis and driving the reaction to completion via Le Chatelier's Principle.

  • Step 4: Catalyst Recovery. Allow the mixture to cool slightly and perform a hot filtration. Causality: The heterogeneous nanoclay is trapped on the filter paper. Washing it twice with warm toluene removes residual organics, allowing the catalyst to be regenerated and reused for up to four cycles without significant loss of activity [2].

  • Step 5: Downstream Purification. Transfer the filtrate to a separatory funnel. Wash sequentially with 5% NaOH, water, and saturated brine. Causality: The alkaline wash deprotonates any unreacted PAA and m-cresol, converting them into water-soluble sodium salts that partition cleanly into the aqueous waste layer, leaving the pure ester in the organic phase[2].

  • Step 6: Isolation. Dry the organic layer over anhydrous sodium sulfate and remove the toluene under reduced pressure to yield the crude m-cresyl phenylacetate.

Workflow Reactants PAA + m-Cresol (1:2 Ratio) Reaction Reflux at 110°C (Dean-Stark) Reactants->Reaction Solvent Toluene (Solvent) Solvent->Reaction Catalyst Al3+-Nanoclay (0.5g) Catalyst->Reaction Filtration Hot Filtration Reaction->Filtration 4-6 Hours Filtration->Catalyst Recovered Washing Alkaline & Brine Wash (5% NaOH) Filtration->Washing Filtrate Distillation Solvent Evaporation & Drying Washing->Distillation Organic Layer Final Pure m-Cresyl Phenylacetate Distillation->Final

Step-by-step experimental workflow for nanoclay-catalyzed esterification.

Protocol B: Mild-Condition Synthesis via Amberlyst-15

This alternative protocol is ideal for temperature-sensitive derivatives or when energy conservation is prioritized [1].

  • Step 1: In a reaction vial, combine a 1:1 molar mixture of PAA and m-cresol.

  • Step 2: Add 10 mol% of Amberlyst-15 solid resin beads and a minimal amount of ethanol as a solvent [1].

  • Step 3: Stir the mixture at room temperature for 14 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC).

  • Step 4: Upon completion, physically filter out the macroscopic Amberlyst-15 beads. Evaporate the ethanol under a vacuum to isolate the ester [1].

Analytical Validation: Quality Control System

A protocol is only as robust as its validation. To confirm the successful synthesis of m-cresyl phenylacetate, the following self-validating analytical checks must be performed[2]:

  • Thin-Layer Chromatography (TLC): Confirm the disappearance of the highly polar PAA spot (which stays near the baseline in non-polar eluents) and the appearance of a new, less polar ester spot with a higher Rf value.

  • FT-IR Spectroscopy: The most definitive rapid check. Look for the disappearance of the broad O-H stretching band (3200–3600 cm⁻¹) characteristic of the carboxylic acid and phenol. Simultaneously, verify the shift of the carbonyl (C=O) stretch from ~1700 cm⁻¹ (acid) to a sharp, distinct peak at ~1750 cm⁻¹ (ester)[2].

  • ¹H NMR Spectroscopy: In CDCl₃, the methylene protons (-CH₂-) of the phenylacetate moiety will appear as a distinct singlet (~3.8 ppm), slightly shifted downfield compared to the starting acid due to the new ester electronic environment. The methyl protons of the m-cresol ring will appear as a singlet near 2.3 ppm[2].

References

  • Bhaskar, V., et al. "Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts." Royal Society Open Science, 2018. URL:[Link]

  • Ibrahimova, M. J., et al. "Synthesis, properties and applications of esters of phenylacetic acid." Processes of Petrochemistry and Oil Refining, 2023. URL: [Link]

Sources

Application

Application Note: Advanced Purification and Isolation Techniques for Synthesized m-Cresyl Phenylacetate

Executive Scope & Chemical Context m-Cresyl phenylacetate (3-methylphenyl 2-phenylacetate) is a high-value aromatic ester utilized in advanced fragrance formulations and as a critical intermediate in organic synthesis[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Scope & Chemical Context

m-Cresyl phenylacetate (3-methylphenyl 2-phenylacetate) is a high-value aromatic ester utilized in advanced fragrance formulations and as a critical intermediate in organic synthesis[1]. The esterification of phenylacetic acid with substituted phenols like m-cresol is notoriously challenging. The reaction is sterically hindered and suffers from the reduced nucleophilicity of the phenolic hydroxyl group, often leading to reduced yields compared to aliphatic alcohols[2]. Consequently, synthetic routes typically employ highly reactive acylating agents (e.g., phenylacetyl chloride with an amine base) or specialized solid-acid catalysts driven at high temperatures.

Regardless of the synthetic route, the crude reaction matrix is complex. As an Application Scientist, I frequently observe that generalized isolation strategies lead to trace phenolic contamination, which severely degrades the olfactory and chemical purity of the final ester. This application note details a self-validating, orthogonal purification protocol designed to isolate m-cresyl phenylacetate with >99% purity.

Mechanistic Causality in Purification Design

A robust purification protocol does not rely on arbitrary washing steps; it exploits the distinct physicochemical properties of the reaction components. Assuming a standard, scalable synthesis utilizing phenylacetyl chloride, m-cresol, and triethylamine (TEA) in dichloromethane (DCM), the crude mixture contains:

  • Target: m-Cresyl phenylacetate (Neutral, lipophilic).

  • Impurities: Unreacted m-cresol (Weak acid, pKa ~10.1), phenylacetic acid from hydrolyzed acyl chloride (Acid, pKa ~4.3), and TEA (Base, pKa ~10.7).

The Rationale for the Wash Sequence:

  • Acid Wash First (1M HCl): We must remove the amine base (TEA) first. If a base wash is performed initially, the neutral amine remains partitioned in the organic layer. Dilute HCl protonates TEA to form highly water-soluble triethylammonium chloride, forcing it into the aqueous phase.

  • Strong Base Wash Second (1M NaOH): This is a critical, field-proven insight. Many chemists default to saturated sodium bicarbonate (NaHCO₃, pKa ~6.4) for acid neutralization. While NaHCO₃ easily neutralizes phenylacetic acid, it is not basic enough to quantitatively deprotonate m-cresol. A stronger base like 1M NaOH (pH > 13) is strictly required to convert m-cresol into the water-soluble sodium m-cresolate, ensuring complete removal from the organic phase[3].

  • Brine Wash: Removes residual water and breaks any micro-emulsions formed during the alkaline wash.

Quantitative Data & Partitioning Metrics

Table 1: Physicochemical Properties & Partitioning Rationale

ComponentpKaTarget PhaseRemoval ReagentMechanism of Removal
m-Cresyl phenylacetate N/A (Neutral)Organic (DCM)N/ARetained in organic phase
Triethylamine (TEA) 10.7Aqueous1M HClProtonation to ammonium salt
Phenylacetic Acid 4.3Aqueous1M NaOHDeprotonation to carboxylate
m-Cresol 10.1Aqueous1M NaOHDeprotonation to phenoxide

Table 2: Typical Impurity Profile and Removal Efficiency

Purification StageResidual m-CresolResidual Phenylacetic AcidResidual TEA
Crude Mixture 5 - 15%2 - 5%10 - 20%
Post-HCl Wash 5 - 15%2 - 5%< 0.1%
Post-NaOH Wash < 0.5%< 0.1%< 0.1%
Post-Distillation < 0.05%Not DetectedNot Detected

Experimental Protocol: Step-by-Step Methodology

Note: The following protocol assumes a 100 mmol scale reaction in 150 mL of Dichloromethane (DCM).

Phase 1: Reaction Quenching & Liquid-Liquid Extraction
  • Quench: Cool the reaction mixture to 0–5 °C. Slowly add 50 mL of deionized water to quench any unreacted phenylacetyl chloride. Stir vigorously for 15 minutes.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate. The lower layer is the DCM (organic) phase containing the product.

  • Acidic Wash: Add 50 mL of cold 1M HCl to the organic layer. Stopper and invert gently, venting frequently to release pressure. Allow layers to separate and drain the organic layer. Causality: This ensures complete removal of TEA and basic byproducts.

  • Alkaline Wash: Add 75 mL of 1M NaOH to the organic layer. Shake vigorously (venting is critical as slight heat may be generated). Separate the layers. Repeat with a second 50 mL portion of 1M NaOH. Causality: This dual-wash guarantees the removal of sterically hindered m-cresol and phenylacetic acid.

  • Brine Wash: Wash the organic layer with 50 mL of saturated aqueous NaCl (brine). This mitigates emulsion formation and pre-dries the organic layer.

Phase 2: Drying and Concentration
  • Desiccation: Transfer the organic layer to an Erlenmeyer flask. Add 10 g of anhydrous magnesium sulfate (MgSO₄). Swirl for 5 minutes until the drying agent is free-flowing.

  • Filtration & Evaporation: Filter the mixture through a fluted filter paper to remove the hydrated MgSO₄. Concentrate the filtrate using a rotary evaporator (water bath at 30 °C, 250 mbar) to yield the crude m-cresyl phenylacetate as a viscous, pale-yellow oil.

Phase 3: Final Purification (Vacuum Distillation)
  • Setup: Transfer the crude oil to a short-path distillation apparatus equipped with a Vigreux column.

  • Distillation: Apply a high vacuum (e.g., 0.1–0.5 mmHg). Slowly increase the heating mantle temperature. Discard the initial fore-run (containing residual DCM and trace low-boiling impurities). Collect the main fraction, which distills at a stable, elevated temperature. Causality: High vacuum is essential to prevent thermal degradation (such as Fries rearrangement or ester cleavage) of the product, which occurs at atmospheric boiling points[3].

Workflow Visualization

G A Crude Reaction Mixture (m-Cresyl Phenylacetate, DCM, Impurities) B Aqueous Quench & Phase Separation A->B C 1M HCl Wash (Removes Amine Base) B->C Organic Layer D 1M NaOH Wash (Removes m-Cresol & Phenylacetic Acid) C->D Organic Layer E Brine Wash & Phase Separation D->E Organic Layer F Drying (MgSO4) & Filtration E->F Organic Layer G Solvent Evaporation (Rotovap) F->G H Vacuum Distillation G->H Crude Oil I Pure m-Cresyl Phenylacetate H->I Target Fraction

Fig 1. Orthogonal liquid-liquid extraction and distillation workflow for m-cresyl phenylacetate.

References

  • Source: researchgate.
  • Source: nih.gov (PubChem)
  • Source: google.com (Google Patents)

Sources

Method

Application Note: Optimization of Steglich Esterification Conditions for the Synthesis of m-Cresyl Phenylacetate

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary In pharmaceutical synthesis and materials science, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

In pharmaceutical synthesis and materials science, the construction of ester linkages is a foundational transformation. However, the esterification of phenols (such as m-cresol) with carboxylic acids (such as phenylacetic acid) presents a significant synthetic hurdle due to the inherent poor nucleophilicity of phenolic hydroxyl groups. Standard acid-catalyzed Fischer esterification conditions frequently fail or result in unacceptably low yields.

This application note details a highly efficient, mild, and self-validating protocol utilizing the Steglich Esterification methodology. By leveraging N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst, researchers can achieve high-yielding syntheses of m-cresyl phenylacetate under neutral conditions at room temperature.

Mechanistic Insights: Overcoming Phenolic Inertness

To master this protocol, one must understand the causality behind the reagent selection. Phenols are weak nucleophiles because their oxygen lone pairs are delocalized into the aromatic ring.

When phenylacetic acid reacts with DCC, it forms an highly reactive O-acylisourea intermediate[1]. If a strong nucleophile (like an aliphatic primary alcohol) is present, it will rapidly attack this intermediate to form the ester. However, because m-cresol is a weak nucleophile, the reaction kinetics are sluggish. This delay allows a deleterious side-reaction to dominate: the intramolecular 1,3-rearrangement of the O-acylisourea into a thermodynamically stable, unreactive N-acylurea[2],[3].

The Role of DMAP: To circumvent this dead-end pathway, DMAP is introduced in catalytic amounts. DMAP acts as a hyper-nucleophile, attacking the O-acylisourea much faster than the 1,3-rearrangement can occur. This forms a highly electrophilic N-acylpyridinium intermediate[2]. This charged intermediate is immune to rearrangement and is sufficiently reactive to be attacked by the weakly nucleophilic m-cresol, successfully yielding m-cresyl phenylacetate and regenerating the DMAP catalyst[1].

MechanisticPathway PA Phenylacetic Acid + DCC OAU O-Acylisourea Intermediate PA->OAU Activation (Fast) NAP N-Acylpyridinium Intermediate OAU->NAP + DMAP (Fast) NAU N-Acylurea (Dead End) OAU->NAU 1,3-Rearrangement (Slow) Prod m-Cresyl Phenylacetate + DCU NAP->Prod + m-Cresol (Acyl Transfer)

Steglich esterification mechanism highlighting DMAP-mediated acyl transfer.

Experimental Design & Quantitative Parameters

The stoichiometric ratios in this protocol are designed to drive the reaction to completion while simplifying downstream purification. A slight excess of m-cresol and DCC ensures the complete consumption of the phenylacetic acid.

Table 1: Reagent Stoichiometry and Functional Roles
ReagentMW ( g/mol )EquivalentsRole in Workflow
Phenylacetic Acid 136.151.00Limiting reagent / Electrophile precursor
m-Cresol 108.141.10Nucleophile (slight excess)
DCC 206.331.10Carboxyl activating agent
DMAP 122.170.10Acyl transfer catalyst (prevents rearrangement)
Dichloromethane (DCM) 84.930.2 MAprotic solvent (maintains intermediate stability)

Step-by-Step Protocol & Self-Validating Systems

This protocol is designed as a self-validating system. The physical state of the reaction mixture provides real-time feedback on the chemical progress.

Phase 1: Reaction Setup
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetic acid (1.0 eq), m-cresol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM to achieve a 0.2 M concentration relative to the acid.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: The initial coupling between the acid and DCC is highly exothermic. Cooling suppresses thermal degradation and minimizes the formation of unwanted side products.

  • Activation: Dissolve DCC (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

Phase 2: Propagation & Visual Validation
  • Stirring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir under a nitrogen atmosphere for 12–24 hours.

  • Self-Validation Check: As the reaction proceeds, N,N'-dicyclohexylurea (DCU) is generated as a byproduct. Because DCU is highly insoluble in DCM[2], the formation of a dense, white precipitate serves as a reliable visual indicator that the DCC-mediated activation is occurring successfully.

  • TLC Monitoring: Confirm reaction completion by Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system, checking for the disappearance of the phenylacetic acid spot.

ExperimentalWorkflow Step1 1. Reagent Prep Dissolve Acid, Phenol, DMAP in DCM Step2 2. DCC Addition Add DCC dropwise at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT (12-24h) | Monitor DCU Step2->Step3 Step4 4. Filtration Filter off insoluble DCU byproduct Step3->Step4 Step5 5. Workup Wash with HCl (removes DMAP) & NaHCO3 Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for synthesizing m-cresyl phenylacetate.

Downstream Processing & Purification Logic

The workup procedure relies on acid-base liquid-liquid extraction to systematically strip away catalysts and unreacted starting materials.

  • Filtration: Filter the crude reaction suspension through a sintered glass funnel or a pad of Celite to remove the bulk of the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Acidic Wash (Removes Catalyst): Transfer the filtrate to a separatory funnel and wash with 1M aqueous HCl (2 × 20 mL). Causality: The acidic wash protonates the basic DMAP, converting it into a water-soluble pyridinium salt and effectively partitioning it into the aqueous layer.

  • Basic Wash (Removes Unreacted Acid): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: This deprotonates any residual phenylacetic acid, pulling it into the aqueous phase as a sodium salt.

  • Drying & Concentration: Wash with brine (1 × 20 mL) to remove residual water, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude oil via silica gel flash chromatography (gradient elution with Hexanes/Ethyl Acetate) to remove residual m-cresol and trace amounts of soluble DCU, yielding pure m-cresyl phenylacetate.

References

  • Organic Chemistry Portal . Steglich Esterification.[1] URL:[Link]

  • Jordan, A., et al. (2021) . A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing), 23(17), 6405-6413.[2] URL:[Link]

  • Wikipedia Contributors . Steglich esterification. Wikipedia, The Free Encyclopedia.[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Application Support Center: Troubleshooting m-Cresyl Phenylacetate Synthesis

Welcome to the Technical Support Center for the synthesis of m-cresyl phenylacetate (3-methylphenyl 2-phenylacetate). As a Senior Application Scientist, I have designed this guide to help researchers and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of m-cresyl phenylacetate (3-methylphenyl 2-phenylacetate). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique thermodynamic and kinetic hurdles associated with esterifying phenols.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you troubleshoot low yields, optimize reaction conditions, and select the most appropriate synthetic route for your workflows.

Mechanistic Workflow & Route Selection

Phenols are notoriously poor nucleophiles compared to aliphatic alcohols. Selecting the correct activation strategy for phenylacetic acid is the single most critical factor in determining your final yield.

EsterificationRoutes Reactants m-Cresol + Phenylacetic Acid Route1 Direct Esterification (Solid Acid Catalyst) Reactants->Route1 Al3+ Montmorillonite Heat, -H2O Route2 Steglich Esterification (DCC / DMAP) Reactants->Route2 Coupling Reagents RT Route3 Acid Chloride Route (SOCl2 then Base) Reactants->Route3 Chlorination Yield1 Yield: 50-65% (Steric Hindrance) Route1->Yield1 Yield2 Yield: 70-85% (N-acylurea byproducts) Route2->Yield2 AcylChloride Phenylacetyl Chloride Intermediate Route3->AcylChloride Yield3 Yield: >90% (Highly Reactive) AcylChloride->Yield3 Target m-Cresyl Phenylacetate (Target Ester) AcylChloride->Target m-cresol, NEt3 Yield1->Target Yield2->Target Yield3->Target

Synthetic routes for m-cresyl phenylacetate and their respective yield profiles.

Knowledge Base: Troubleshooting & Causality (FAQs)

Q1: Why does my direct Fischer esterification of m-cresol and phenylacetic acid stall at <20% yield, even with sulfuric acid and prolonged heating? A1: The poor yield is a fundamental consequence of both electronic and thermodynamic factors. Phenols (like m-cresol) are significantly less nucleophilic than aliphatic alcohols because the lone pairs on the oxygen atom are delocalized into the aromatic π -system. Furthermore, the direct esterification of phenols is thermodynamically unfavorable; the equilibrium constant is extremely low. To drive the reaction, you must continuously remove the water byproduct or abandon the direct route in favor of highly activated acyl donors like phenylacetyl chloride[1].

Q2: I need to use a "green" direct esterification method without harsh chlorinating agents. What catalyst do you recommend? A2: We recommend using metal cation-exchanged montmorillonite nanoclays, specifically Al³⁺-exchanged montmorillonite. Research demonstrates that Al³⁺-montmorillonite provides a high density of Brønsted and Lewis acid sites that effectively protonate the carbonyl oxygen of phenylacetic acid, forming a highly reactive oxonium ion intermediate (2)[2]. While steric factors in m-cresol slightly reduce yields compared to p-cresol, optimizing the catalyst load and refluxing in toluene for 6 hours can significantly improve conversions compared to traditional mineral acids[2].

Q3: During Steglich esterification (DCC/DMAP), I am observing a major byproduct and low ester yield. What is happening mechanically? A3: You are likely observing the formation of an N-acylurea byproduct. In the Steglich mechanism, phenylacetic acid reacts with DCC to form an O-acylisourea intermediate. Because m-cresol is a weak nucleophile, the O-acylisourea has time to undergo a spontaneous [1,3]-sigmatropic rearrangement into an inactive, stable N-acylurea. The Fix: Increase the concentration of DMAP (4-dimethylaminopyridine). DMAP acts as a superior nucleophile that rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, which cannot rearrange. The m-cresol then attacks this intermediate, regenerating DMAP and forming the target ester.

Diagnostic Logic Tree

TroubleshootingLogic Start Low Yield of m-Cresyl Phenylacetate CheckMethod Which synthesis method is used? Start->CheckMethod Fischer Direct Fischer (Acid Catalyst) CheckMethod->Fischer Steglich Steglich (DCC/DMAP) CheckMethod->Steglich AcidChloride Acid Chloride (+ Base) CheckMethod->AcidChloride FixFischer Remove water via Dean-Stark trap or use Al3+ Nanoclay Fischer->FixFischer Equilibrium issue FixSteglich Pre-activate acid before adding m-cresol. Check DMAP ratio. Steglich->FixSteglich Side reactions FixAcidChloride Ensure strictly anhydrous conditions. Increase base equivalents. AcidChloride->FixAcidChloride Hydrolysis Success Yield > 85% FixFischer->Success FixSteglich->Success FixAcidChloride->Success

Diagnostic logic tree for resolving low yields in m-cresyl phenylacetate synthesis.

Self-Validating Experimental Protocols

A self-validating protocol incorporates built-in analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step, saving time and resources.

Protocol A: High-Yield Synthesis via Acid Chloride (Recommended for >90% Yield)

Causality: Converting phenylacetic acid to its acid chloride bypasses the thermodynamic limitations of direct esterification. Triethylamine (Et₃N) acts as both an acid scavenger and a nucleophilic catalyst.

  • Acyl Activation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 eq of phenylacetic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of thionyl chloride (SOCl₂) dropwise at 0°C, followed by a catalytic drop of DMF.

    • Validation Check 1: The reaction will vigorously evolve SO₂ and HCl gas. Cessation of gas evolution (approx. 2 hours at room temp) confirms complete conversion to phenylacetyl chloride.

  • Esterification: Concentrate the mixture under reduced pressure to remove excess SOCl₂. Redissolve in anhydrous DCM. Cool to 0°C. Add 1.1 eq of m-cresol, followed by the slow, dropwise addition of 1.5 eq of Et₃N.

    • Validation Check 2: A dense white precipitate (triethylammonium chloride) will immediately form upon base addition, visually confirming the esterification event is occurring.

  • Workup: Stir for 4 hours at room temperature. Quench with 1M HCl to neutralize excess base, wash with 5% NaHCO₃ to remove unreacted acid, and dry over MgSO₄. Evaporate to yield m-cresyl phenylacetate.

Protocol B: Green Catalytic Esterification via Al³⁺-Montmorillonite

Causality: Utilizing a solid acid catalyst allows for easier workup and catalyst regeneration, while a Dean-Stark trap forces the unfavorable equilibrium forward by exploiting Le Chatelier's principle.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 25 mmol phenylacetic acid, 100 mmol m-cresol (4:1 excess drives equilibrium), 0.75 g of Al³⁺-montmorillonite nanoclay, and 30 mL of toluene[2].

  • Reflux: Heat the mixture to reflux (~110°C) for 6 hours.

    • Validation Check 1: Monitor the Dean-Stark trap. The continuous collection of water droplets at the bottom of the trap validates that the condensation reaction is actively occurring. If water collection stops prematurely, the catalyst may be deactivated.

  • Isolation: Cool the mixture and filter to recover the solid nanoclay catalyst (which can be washed with methanol, dried at 100°C, and reused). Concentrate the toluene filtrate under vacuum and purify via silica gel chromatography.

Quantitative Data: Method Comparison
Synthesis MethodCatalyst / ReagentTypical YieldReaction TimeKey Byproducts / Limitations
Direct Fischer H₂SO₄< 20%12-24 hUnreacted starting materials, severe equilibrium limitations.
Solid Acid Catalysis Al³⁺-Montmorillonite50-65%6 hRequires large excess of m-cresol; moderate steric hindrance.
Steglich Coupling DCC, DMAP70-85%12 hN-acylurea (if DMAP is insufficient), difficult DCU waste removal.
Acid Chloride SOCl₂, Et₃N> 90%4-6 hRequires rigorous anhydrous conditions and handles toxic gases.
References
  • Source: NIH.gov (PMC)
  • Title: Synthesis, properties and applications of esters of phenylacetic acid Source: ResearchGate URL
  • Source: PubChem (NIH)

Sources

Optimization

removing unreacted m-cresol impurities from m-cresyl phenylacetate

Welcome to the technical support center for the purification of m-cresyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of m-cresyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted m-cresol from their reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted m-cresol from my m-cresyl phenylacetate product?

A1: Complete removal of unreacted m-cresol is essential for several reasons:

  • Product Purity: Residual m-cresol is an impurity that can affect the final yield, physical properties, and spectroscopic characterization of your m-cresyl phenylacetate.

  • Downstream Reactions: If the m-cresyl phenylacetate is an intermediate, the phenolic hydroxyl group of m-cresol can interfere with subsequent reaction steps, leading to unwanted side products.

  • Toxicological Profile: m-Cresol is classified as toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Its presence in a final product, particularly in drug development, is unacceptable from a safety and regulatory standpoint.

Q2: What are the primary methods for removing m-cresol from an ester like m-cresyl phenylacetate?

A2: The most effective methods leverage the key chemical and physical differences between the acidic phenol (m-cresol) and the neutral ester (m-cresyl phenylacetate). The main techniques are:

  • Acid-Base Extraction: This is the most common and efficient method. It uses an aqueous basic solution to convert m-cresol into its water-soluble salt, which is then easily separated from the water-insoluble ester.[4][5][6]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, exploiting the polarity difference between m-cresol and m-cresyl phenylacetate.[7][8]

  • Vacuum Distillation: This method is viable due to the significant difference in boiling points between the two compounds, but it requires the product to be thermally stable at high temperatures.[5]

Q3: Can I use a simple water wash to remove m-cresol?

A3: While m-cresol has some solubility in water (approximately 2.35 g/100 mL at 20°C), a simple water wash is generally inefficient and will not remove the impurity completely.[9] To achieve the high purity required for most applications, an acid-base extraction is necessary to dramatically increase the impurity's affinity for the aqueous phase.

Troubleshooting Guide 1: Acid-Base Extraction

This is the recommended primary method for purification. The principle lies in the acidity of the phenolic proton of m-cresol (pKa ≈ 10.1), which allows it to be deprotonated by a moderately strong base like sodium hydroxide (NaOH) to form the sodium m-cresolate salt. This salt is ionic and therefore highly soluble in water, while the neutral ester remains in the organic layer.

Comparative Physical Properties
Propertym-Cresolm-Cresyl PhenylacetateRationale for Separation
IUPAC Name 3-methylphenol3-methylphenyl 2-phenylacetateDifferent functional groups (phenol vs. ester) lead to different chemical reactivity.
Molecular Weight 108.14 g/mol [10]226.27 g/mol (for p-isomer)[11]-
Boiling Point 202.8 °C[9][12]~358-360 °C[13]The large difference allows for separation by distillation.
Melting Point 11 °C[9][12]51-52 °C[13]The product is a solid while the impurity is a liquid at room temperature.
Acidity (pKa) ~10.1NeutralKey Principle: The acidic nature of m-cresol allows it to be converted into a salt.
Water Solubility 2.35 g/100 mL (20°C)[9]Insoluble[13]The resulting m-cresolate salt is highly water-soluble, enabling extraction.
Experimental Workflow: Acid-Base Extraction

cluster_start Setup cluster_extraction Extraction Steps cluster_workup Product Isolation start 1. Dissolve crude product in organic solvent (e.g., Ethyl Acetate) sep_funnel 2. Transfer to Separatory Funnel start->sep_funnel add_base 3. Add 1M NaOH(aq) solution sep_funnel->add_base shake 4. Stopper, Invert & Vent. Shake gently for 1-2 mins. add_base->shake separate 5. Allow layers to separate. Drain lower aqueous layer. shake->separate repeat 6. Repeat NaOH wash 2-3 times separate->repeat Check pH of aqueous layer brine 7. Wash with Brine (sat. NaCl) repeat->brine dry 8. Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ brine->dry filter 9. Filter to remove drying agent dry->filter evaporate 10. Evaporate solvent under reduced pressure filter->evaporate product Pure m-Cresyl Phenylacetate evaporate->product

Caption: Workflow for purifying m-cresyl phenylacetate via acid-base extraction.

Detailed Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Wash: Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake gently for 1-2 minutes. Periodically vent the funnel.

    • Causality Insight: Gentle shaking is crucial. Vigorous shaking can lead to the formation of emulsions, which are difficult to separate.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The lower-density organic layer (for ethyl acetate) will be on top, and the higher-density aqueous layer containing the sodium m-cresolate will be at the bottom. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with 1M NaOH (steps 3-5) two more times to ensure complete removal of the m-cresol. You can check the pH of the final aqueous wash; it should be basic.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).

    • Causality Insight: The brine wash helps to remove residual water from the organic layer and breaks up minor emulsions by increasing the ionic strength of the aqueous phase.[5]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified m-cresyl phenylacetate.

Troubleshooting the Extraction
IssueProbable Cause(s)Recommended Solution(s)
An emulsion forms and the layers won't separate. 1. Shaking the separatory funnel too vigorously.2. High concentration of product or impurities.1. Allow the funnel to stand undisturbed for 10-20 minutes.2. Gently swirl the funnel instead of shaking.3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5]4. If the emulsion persists, filter the entire mixture through a pad of Celite®.
Product yield is low after workup. 1. The ester has undergone base-catalyzed hydrolysis (saponification).2. Product was lost in the aqueous layer.1. Avoid prolonged exposure to the strong base. Do not let the extraction sit overnight.2. Use a weaker base like saturated sodium bicarbonate (NaHCO₃) solution if your ester is particularly sensitive, though this may be less effective at removing all the m-cresol.[6]3. Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
m-Cresol is still present in the final product (confirmed by NMR/TLC). 1. Insufficient amount of base was used.2. Not enough washes were performed.1. Ensure you are using at least a 2-3 fold molar excess of NaOH relative to the estimated amount of m-cresol impurity.2. Increase the number of basic washes from 2-3 to 4-5.3. Use a slightly more concentrated base (e.g., 2M NaOH), but be mindful of potential saponification.
Troubleshooting Guide 2: Alternative Purification Methods

While acid-base extraction is preferred, other methods can be effective, especially for removing trace impurities or for compounds sensitive to aqueous basic conditions.

Method 1: Flash Column Chromatography
  • Principle: This technique separates compounds based on their polarity. Silica gel, a polar stationary phase, will retain the more polar m-cresol more strongly than the less polar m-cresyl phenylacetate. The ester will therefore elute from the column first.[8]

  • When to Use: When acid-base extraction is incomplete, if the product is base-sensitive, or for small-scale purification.

  • Typical Eluent System: A non-polar/polar solvent mixture, such as Hexanes/Ethyl Acetate. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute the m-cresol after the product has been collected.

  • Troubleshooting:

    • Poor Separation: If the spots on a TLC plate are too close (ΔRf < 0.2), try a less polar solvent system to improve separation.

    • Product Hydrolysis on Column: Silica gel is slightly acidic and can potentially hydrolyze sensitive esters during a long chromatography run.[14] To mitigate this, you can either (a) run the column quickly ("flash" chromatography) or (b) neutralize the silica gel by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~0.1%).[14]

Method 2: Vacuum Distillation
  • Principle: This method exploits the large difference in boiling points between m-cresol (~203°C) and m-cresyl phenylacetate (~360°C).[9][13] Performing the distillation under reduced pressure (vacuum) lowers the boiling points, preventing thermal decomposition of the product.

  • When to Use: For large-scale purifications where the product is known to be thermally stable.

  • Troubleshooting:

    • Product Decomposition: If the product darkens or the yield is low, the temperature is too high. Increase the vacuum (lower the pressure) to further decrease the boiling point.

    • Inefficient Separation ("Bumping"): Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distillation flask. A well-insulated distillation column will also improve separation efficiency.

Safety First: Handling m-Cresol

As a researcher, your safety is paramount. Always consult the Safety Data Sheet (SDS) before handling any chemicals.

  • Hazard Profile: m-Cresol is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage .[1][2][3] It is very destructive to mucous membranes.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart.

    • Eye Protection: Use chemical safety goggles and a face shield.[3]

    • Lab Coat: A flame-resistant lab coat is mandatory.

  • Handling:

    • Work in a well-ventilated chemical fume hood to avoid inhaling vapors.[1]

    • Have an emergency eyewash station and safety shower readily accessible.

    • In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[2]

References
  • Wikipedia. m-Cresol. [Link]

  • Penta Chemicals. m-Cresol Safety Data Sheet. [Link]

  • Scent.vn. M-Cresol CAS# 108-39-4: Odor profile, Molecular properties, Regulation. [Link]

  • The Good Scents Company. meta-cresyl phenyl acetate, 122-27-0. [Link]

  • Carl Roth GmbH. Safety Data Sheet: m-Cresol. [Link]

  • Ottokemi. m-Cresol, GR 99% 108-39-4 India. [Link]

  • The Good Scents Company. meta-cresyl acetate, 122-46-3. [Link]

  • Carl Roth GmbH. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU m-Cresol ≥99 %, for synthesis. [Link]

  • ZeptoMetrix. m-Cresol. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Oxford Academic. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • ResearchGate. Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. [Link]

  • Columbia University. Column chromatography. [Link]

  • Google Patents. CN108003188A - A kind of new purification process of alkyl phosphoric acid esters compound.
  • PubChem. p-CRESYL PHENYLACETATE | C15H14O2 | CID 60997. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Synerzine. para-Cresyl acetate Safety Data Sheet. [Link]

  • PubChem. m-Cresol | CH3C6H4OH | CID 342. [Link]

  • Google Patents.
  • IndiaMART. PARA CRESYL PHENYL ACETATE at ₹ 600/kg. [Link]

  • Google Patents.
  • The Perfumers Apprentice. Para Cresyl Phenyl Acetate Crystals. [Link]

  • The Good Scents Company. para-cresyl phenyl acetate, 101-94-0. [Link]

  • Wikipedia. Phenol–chloroform extraction. [Link]

  • Water Practice & Technology. Comparison of different treatment methods which are used for phenol removal: A mini review. [Link]

  • Google Patents.
  • ResearchGate. For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?. [Link]

  • ECHA. Brief Profile on m-Cresol. [Link]

  • National Institutes of Health (NIH). Extraction of phenolic compounds: A review. [Link]

  • MDPI. Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Link]

  • PubMed. Separation of m-cresol and p-cresol by NaZSM-5 with different Si/Al ratios. [Link]

  • PJSIR. SEPARATION OF MIXTURE OF m-CRESOL AND P-CRESOL BY DISSOCIATION EXTRACTION. [Link]

  • Google Patents.
  • European Patent Office. Method of separating components of phenols mixture by distillation - EP 0531785 A1. [Link]

  • Asia-Pacific Journal of Chemical Engineering. Separation of the cresol isomers by stripping crystallization. [Link]

  • Royal Society Open Science. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for m-Cresyl Phenylacetate Synthesis

Welcome to the technical support center for the synthesis of m-cresyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of m-cresyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing one of the most critical parameters in this esterification: the reaction temperature. Drawing upon established chemical principles and field-proven insights, this document will serve as a comprehensive resource for troubleshooting common issues and answering frequently asked questions.

The synthesis of m-cresyl phenylacetate, typically achieved via the Fischer esterification of m-cresol and phenylacetic acid, is a reversible reaction where temperature plays a dual role.[1][2] It not only governs the reaction kinetics but also influences the position of the chemical equilibrium. Insufficient heat can lead to impractically long reaction times or poor conversion, while excessive heat can promote side reactions and decomposition, compromising both yield and purity. This guide will help you navigate this balance to achieve optimal results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction is showing very low, or no, conversion to m-cresyl phenylacetate, even after several hours. What's going wrong?

A1: This is a classic symptom of insufficient kinetic energy. The esterification reaction has an activation energy barrier that must be overcome. If the reaction temperature is too low, the reactant molecules (m-cresol and phenylacetic acid) do not have enough energy to react at an appreciable rate.

  • Causality: The mechanism of Fischer esterification involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol (m-cresol).[1] Each step in this reversible process requires a certain amount of energy. Low temperatures mean slower rates for all steps, leading to negligible product formation within a practical timeframe.

  • Troubleshooting Protocol:

    • Verify Your Setup: Ensure your heating mantle or oil bath is calibrated and providing the set temperature to the reaction flask.

    • Incremental Temperature Increase: If your initial temperature was low (e.g., room temperature or <80 °C), begin to increase the temperature in 10-15 °C increments. Monitor the reaction progress at each new setpoint using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Catalyst Activity: Many acid catalysts require a minimum temperature to become effective. For common catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH), temperatures are often elevated to the reflux point of the solvent.[3]

    • Consider Solvent Choice: If using a solvent, its boiling point will cap the maximum reaction temperature at atmospheric pressure. Toluene is a common choice as it forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus, and its reflux temperature (~111 °C) is often suitable for this esterification.[3]

Q2: The reaction starts well but seems to stop at around 50-60% conversion. How can I push it to completion?

A2: This issue strongly suggests that your reaction has reached a state of chemical equilibrium. Fischer esterification is a reversible process that produces one mole of water for every mole of ester formed.[2] As water accumulates in the reaction mixture, the reverse reaction (hydrolysis of the ester) begins to occur at a significant rate, eventually matching the rate of the forward reaction.

  • Causality: The principle of Le Châtelier states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. In this case, the accumulation of the water byproduct is the "stress." To drive the reaction forward, the water must be removed.

  • Troubleshooting Protocol:

    • Water Removal: The most effective method is to remove water as it forms. This is typically done by heating the reaction to reflux in a solvent like toluene with a Dean-Stark trap attached.[3] The water-toluene azeotrope boils, condenses in the trap, and the water separates to the bottom while the toluene overflows back into the reaction flask.

    • Increase Temperature: Raising the temperature can help shift the equilibrium towards the products, especially when coupled with water removal. A higher temperature will increase the rate of water removal by distillation. Studies on similar esterifications have shown that yields improve with increasing temperature up to an optimum point.[4] For heterogeneous catalysis, temperatures can range from 130°C to 170°C.[5]

    • Use Excess Reactant: Another way to shift the equilibrium is to use a significant excess of one of the reactants (typically the less expensive one).

Q3: My reaction mixture is turning dark brown or black, and the final product is impure with tarry substances. What is causing this?

A3: The formation of dark, insoluble byproducts is a clear indication that the reaction temperature is too high, leading to thermal decomposition of the reactants or the product.

  • Causality: Phenols and carboxylic acids can undergo various decomposition reactions at elevated temperatures. For instance, m-cresol can oxidize or polymerize. Phenylacetic acid can potentially undergo decarboxylation. The ester product itself can also degrade. One study on a related esterification noted a decrease in yield beyond 120 °C, suggesting the onset of side reactions.[6]

  • Troubleshooting Protocol:

    • Reduce Reaction Temperature: Immediately lower the temperature. It is better to have a slower, cleaner reaction than a fast, messy one. Find the "sweet spot" where the reaction proceeds at a reasonable rate without significant byproduct formation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic starting material, which is a common cause of color formation.

    • Optimize Catalyst Loading: Excessive amounts of a strong acid catalyst can exacerbate decomposition at high temperatures. Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%).

    • Gradual Heating: Bring the reaction to the target temperature slowly to avoid localized overheating.

Q4: I'm seeing multiple product spots on my TLC plate that are very close to the desired m-cresyl phenylacetate spot. What are these impurities?

A4: This suggests the formation of isomeric byproducts. At elevated temperatures and in the presence of a strong acid catalyst, side reactions like Friedel-Crafts acylation or Fries rearrangement can occur.

  • Causality:

    • Friedel-Crafts Acylation: Instead of the intended O-acylation (on the hydroxyl group of m-cresol), the phenylacetyl group may attack the aromatic ring, resulting in C-acylation. This forms a hydroxyacetophenone isomer, which will have a different polarity.

    • Fries Rearrangement: The desired m-cresyl phenylacetate product, once formed, can rearrange under acidic conditions and heat to yield the same C-acylated isomers.

  • Troubleshooting Protocol:

    • Lower the Temperature: Both Friedel-Crafts reactions and the Fries rearrangement are often promoted by higher temperatures. Reducing the reaction temperature is the most effective way to minimize these side reactions.

    • Select a Milder Catalyst: Strong Lewis acids or Brønsted acids can aggressively promote C-acylation. Consider using a milder, solid acid catalyst like an acid-washed montmorillonite clay or a zeolite, which can offer higher selectivity.[7][8]

    • Change the Acylating Agent: While phenylacetic acid is common, using a less reactive derivative might provide more control, although this changes the reaction type from a standard Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing the synthesis of m-cresyl phenylacetate?

A1: A sensible starting point for a lab-scale Fischer esterification using toluene as a solvent with a Dean-Stark trap is the reflux temperature of toluene, which is approximately 110-111 °C.[3] Studies on similar phenolic ester syntheses have identified an optimal temperature around 120 °C.[6] Another study on phenylacetic acid esterification found the best yield at 110°C.[4] Therefore, a range of 110-130 °C is a well-justified starting point for your optimization experiments.

Q2: How exactly does temperature affect the kinetics and equilibrium of this reaction?

A2: Temperature has a dual effect:

  • Kinetics: It increases the rate of reaction by providing the necessary activation energy. According to the Arrhenius equation, the rate constant increases exponentially with temperature. This means a faster approach to equilibrium.

  • Equilibrium: For an endothermic reaction, increasing the temperature will shift the equilibrium to favor the products. While esterification is typically close to thermoneutral, the key effect of temperature here is facilitating the removal of the water byproduct via distillation. This continuous removal of a product is what ultimately drives the reaction to completion, in accordance with Le Châtelier's principle.[1]

Q3: Are there any benefits to running the reaction at a lower temperature?

A3: Yes, a lower reaction temperature can significantly improve the selectivity of the reaction. It can minimize the formation of byproducts from decomposition, Fries rearrangement, or Friedel-Crafts acylation, leading to a cleaner reaction profile and a higher purity crude product. The trade-off is a substantially longer reaction time. If purity is more critical than speed, a lower temperature coupled with a highly efficient catalyst and extended reaction time may be the optimal strategy.

Q4: What are the primary risks of exceeding the optimal temperature?

A4: Exceeding the optimal temperature can lead to several detrimental outcomes:

  • Decomposition: As discussed in the troubleshooting guide, reactants, product, and even the solvent can begin to decompose, leading to low yields and a complex mixture that is difficult to purify.[6]

  • Reduced Selectivity: The formation of unwanted side-products, such as C-acylated isomers, can increase dramatically.[8]

  • Safety Hazards: If the reaction is conducted in a sealed vessel, excessive temperatures can lead to a dangerous build-up of pressure. Always conduct heated reactions in an open or pressure-relieved system.

  • Catalyst Deactivation: Some heterogeneous catalysts may lose their activity or structural integrity at very high temperatures.[5]

Data Summary: Temperature Effects on Phenylacetate Synthesis

The following table summarizes typical conditions and expected outcomes based on literature for related phenolic ester syntheses. This should be used as a guideline for your optimization experiments.

Temperature RangeTypical CatalystMethodExpected OutcomePotential Issues
80 - 110 °Cp-TsOH, H₂SO₄Reflux in TolueneSlow but clean reaction. Good for high purity.Very long reaction times; may not reach full conversion.
110 - 130 °Cp-TsOH, H₂SO₄Reflux w/ Dean-StarkOptimal Range. Good balance of rate and selectivity. High yield (>90%) expected.[6]Minor byproduct formation possible.
130 - 170 °CSolid Acid (e.g., Zeolite, Clay)[5][7]Heterogeneous CatalysisPotentially faster reaction rates.Increased risk of decomposition and side reactions if not carefully controlled.
> 170 °CAnyN/ANot RecommendedSignificant decomposition, charring, low yield of desired product.
Baseline Experimental Protocol: Fischer Esterification of m-Cresol

This protocol provides a robust starting point for your optimization studies.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture. The system should be open to an inert atmosphere (e.g., via a nitrogen bubbler).

  • Reagent Charging: To the flask, add m-cresol (1.0 eq.), phenylacetic acid (1.1 eq.), and a suitable acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.02 eq.). Add toluene as the solvent (approx. 2-3 mL per gram of m-cresol).

  • Heating and Water Removal: Begin stirring and heat the mixture in an oil bath set to 120-130 °C. The mixture should begin to reflux, and the toluene-water azeotrope will start to collect in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap (theoretical amount is 1.0 eq.). Additionally, take small aliquots periodically to analyze by TLC or GC to confirm the disappearance of starting materials. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted phenylacetic acid and the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude m-cresyl phenylacetate can then be purified by vacuum distillation or column chromatography.

Visualization: Workflow for Temperature Optimization

The following diagram outlines a logical workflow for systematically optimizing the reaction temperature for your synthesis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_eval Phase 3: Evaluation & Decision cluster_opt Phase 4: Optimization Loop lit_review Literature Review (Find starting temp, e.g., 110-130°C) reagent_prep Prepare Dry Reagents & Glassware lit_review->reagent_prep initial_run Initial Run @ Starting Temp (e.g., 120°C) reagent_prep->initial_run monitoring Monitor Conversion vs. Time (TLC/GC) initial_run->monitoring decision Outcome Acceptable? monitoring->decision low_yield Low Yield/ Slow Rate decision->low_yield No (Slow) byproducts Byproducts/ Decomposition decision->byproducts No (Impure) end_node Optimal Temperature Identified Proceed to Scale-up decision->end_node Yes increase_temp Increase Temp (+10°C) low_yield->increase_temp decrease_temp Decrease Temp (-10°C) byproducts->decrease_temp increase_temp->initial_run Re-run decrease_temp->initial_run Re-run

Caption: A workflow for systematic optimization of reaction temperature.

References
  • JETIR (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Journal of Emerging Technologies and Innovative Research. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Bhaskar, M., Surekha, M., & Suma, N. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science, 5(2), 171378. [Link]

  • ResearchGate. (a) ¹H NMR spectrum of p-cresyl phenyl acetate. ¹H NMR data of p-cresyl.... [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Bhaskar, M., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents.
  • Première Peau. Para-Cresyl Phenyl Acetate. [Link]

  • Organic chemistry practical course. Synthesis of phenyl acetate. [Link]

  • ChemIDplus. p-Cresyl Phenylacetate. [Link]

  • FAO AGRIS. Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. [Link]

  • ResearchGate. Effect of temperature in esterification reaction of phenyl acetic acid. [Link]

  • Wikimedia Commons. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. [Link]

  • Google Patents.
  • Organic Syntheses Procedure. the direct acyl-alkylation of arynes. [Link]

  • Google Patents.
  • Google Patents.

Sources

Optimization

troubleshooting low conversion rates in m-cresyl phenylacetate production

Welcome to the Technical Support Center for the synthesis of m-cresyl phenylacetate . Synthesizing phenolic esters presents unique thermodynamic and kinetic challenges compared to standard aliphatic esterifications.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of m-cresyl phenylacetate .

Synthesizing phenolic esters presents unique thermodynamic and kinetic challenges compared to standard aliphatic esterifications. This guide is designed for researchers and drug development professionals to troubleshoot low conversion rates, understand the underlying mechanistic bottlenecks, and implement field-proven, self-validating protocols.

Diagnostic Workflow: Isolating Your Yield Bottleneck

Troubleshooting A Low Yield: m-Cresyl Phenylacetate B Which synthetic route? A->B C Fischer Esterification (Acid Catalyst) B->C D Steglich Esterification (DCC/DMAP) B->D E Acid Chloride Route (Schotten-Baumann/PTC) B->E C_Issue Thermodynamic limit & low phenol nucleophilicity C->C_Issue D_Issue N-acylurea formation or poor DMAP activation D->D_Issue E_Issue Competitive hydrolysis of acyl chloride E->E_Issue C_Sol Switch to activated route (e.g., acid chloride) C_Issue->C_Sol D_Sol Pre-activate acid at 0°C; ensure 5-10 mol% DMAP D_Issue->D_Sol E_Sol Use Phase Transfer Catalyst (e.g., TBAC) E_Issue->E_Sol

Fig 1. Diagnostic logic tree for troubleshooting m-cresyl phenylacetate synthesis.

Section 1: Mechanistic Bottlenecks & FAQs

Q1: Why is my Fischer esterification yield so low (<30%) despite refluxing for 24 hours? Causality: Fischer esterification relies on the nucleophilic attack of the alcohol on a protonated carboxylic acid. However, phenols like m-cresol are exceptionally poor nucleophiles. The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring via resonance, severely reducing its ability to attack the carbonyl carbon of phenylacetic acid[1]. Furthermore, the reaction is thermodynamically limited; without aggressive water removal (e.g., Dean-Stark apparatus), the equilibrium strongly favors the starting materials. Recommendation: Abandon Fischer esterification for phenols. Switch to an activated route using acid chlorides or coupling agents.

Q2: I switched to Steglich esterification (DCC/DMAP) but still see low conversion. What is failing? Causality: The Steglich reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate phenylacetic acid into an O-acylisourea intermediate. If the nucleophile (m-cresol) is weak or sterically hindered, the O-acylisourea intermediate undergoes a spontaneous [1,3]-rearrangement to form a stable, unreactive N-acylurea byproduct, permanently killing your yield[2]. Recommendation: This is why 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP is a superior nucleophile that rapidly attacks the O-acylisourea intermediate before it can rearrange, forming a highly reactive acylpyridinium species that m-cresol can easily attack[2]. Ensure you are using at least 5-10 mol% DMAP and adding the DCC dropwise at 0°C.

Q3: How does Phase Transfer Catalysis (PTC) solve the acid chloride hydrolysis problem? Causality: When reacting phenylacetyl chloride with m-cresol in a biphasic basic system (Schotten-Baumann conditions), the acid chloride often hydrolyzes back to phenylacetic acid before the esterification completes. Introducing a quaternary ammonium salt (like tetrabutylammonium chloride, TBAC) creates an ion pair with the highly nucleophilic m-cresoxide anion in the aqueous phase. This lipophilic ion pair is rapidly shuttled into the organic phase, where it reacts instantly with the phenylacetyl chloride in a water-free microenvironment, outcompeting the hydrolysis pathway and driving yields to near 100% in minutes[3].

Section 2: Quantitative Method Comparison

Use the following data to select the most appropriate synthetic route based on your lab's constraints and yield requirements.

Synthesis MethodCore Reagents / CatalystsTemperatureReaction TimeExpected YieldPrimary Bottleneck / Drawback
Fischer Esterification Phenylacetic acid, H₂SO₄80–110°C12–24 h< 30%Low nucleophilicity; requires continuous water removal.
Steglich Esterification Phenylacetic acid, DCC, DMAP0°C to RT12–24 h70–85%Formation of N-acylurea; difficult removal of DCU byproduct.
Biphasic PTC Route Phenylacetyl chloride, NaOH, TBAC0°C5–15 min> 95%Requires handling of moisture-sensitive acid chlorides.
Heterogeneous Catalysis Phenylacetic acid, Al³⁺-MontmorilloniteReflux (Toluene)3–6 h80–90%Requires specialized nanoclay preparation and high heat[4].

Section 3: Verified Experimental Protocols

Protocol A: Optimized Steglich Esterification (DCC/DMAP)

Use this protocol if you must avoid acid chlorides and prefer working with stable phenylacetic acid.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of phenylacetic acid and 1.0 eq of m-cresol in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Catalyst Addition: Add 0.1 eq (10 mol%) of DMAP. Stir for 5 minutes.

  • Activation: Cool the flask to 0°C using an ice bath.

  • Coupling: Dissolve 1.1 eq of DCC in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the reaction mixture.

    • Self-Validation Step: Within 10-15 minutes of DCC addition, a white precipitate (dicyclohexylurea, DCU) should begin to form. If the solution remains clear, your DCC is likely degraded (hydrolyzed to urea by atmospheric moisture).

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Filter the white DCU precipitate through a Celite pad. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Biphasic PTC Synthesis (The Gold Standard for Phenols)

Use this protocol for rapid, near-quantitative yields without anhydrous constraints[3].

  • Aqueous Phase Prep: Dissolve 1.0 eq of m-cresol in 20 mL of 10% aqueous NaOH.

  • Organic Phase Prep: Dissolve 1.05 eq of phenylacetyl chloride in 20 mL of DCM.

  • Catalyst Addition: Add 0.05 eq (5 mol%) of tetrabutylammonium chloride (TBAC) to the aqueous m-cresol solution.

  • Reaction: Cool both phases to 0°C. Vigorously stir the aqueous phase and rapidly add the organic phase. Stir vigorously for exactly 5 to 10 minutes.

    • Self-Validation Step: Stop stirring and allow the layers to separate. Extract a 0.5 mL aliquot of the organic layer and add a drop of neutral FeCl₃ solution. A lack of violet/purple color confirms the complete consumption of the m-cresol.

  • Workup: Separate the organic layer. Wash once with distilled water to remove the regenerated PTC, dry over MgSO₄, and evaporate the DCM to yield highly pure m-cresyl phenylacetate.

Mechanistic Pathway: Phase Transfer Catalysis (PTC)

PTC_Mechanism A Aqueous Phase: m-Cresol + NaOH B Phenoxide Anion Formation A->B C PTC (Q+Cl-) Ion Pair Formation B->C Add PTC D Phase Transfer to Organic Layer C->D E Organic Phase: Reaction with Phenylacetyl Chloride D->E F m-Cresyl Phenylacetate + Q+Cl- (Recycled) E->F Nucleophilic Attack F->C Catalyst Recycle

Fig 2. Ion-pair extraction mechanism of m-cresol acylation using Phase Transfer Catalysis.

References

  • Source: lew.
  • Source: Green Chemistry (RSC Publishing)
  • Preparation of esters - Making esters using acyl chlorides (acid chlorides)
  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts Source: Royal Society Open Science URL

Sources

Troubleshooting

Part 1: Diagnostic FAQs – Understanding m-Cresyl Phenylacetate Hydrolysis

Welcome to the Technical Support Center for Ester Stability. As application scientists, we frequently encounter researchers struggling with the degradation of sensitive aromatic esters like m-cresyl phenylacetate (CAS 12...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ester Stability. As application scientists, we frequently encounter researchers struggling with the degradation of sensitive aromatic esters like m-cresyl phenylacetate (CAS 122-27-0). While structurally robust in inert environments, this compound is highly susceptible to hydrolytic cleavage during long-term storage, compromising downstream experimental reproducibility.

This guide is designed to move beyond basic storage instructions by explaining the chemical causality behind degradation and providing a self-validating workflow to ensure the integrity of your compounds.

Q: Why is my m-cresyl phenylacetate degrading even though I store it in a -20°C freezer? A: This is the most common error we see in the field. While low temperatures reduce heat-induced decomposition, standard laboratory freezers are highly humid environments. When you place an unsealed or improperly sealed vial in a freezer, ambient moisture condenses inside the container. Because 1, this introduced water acts as a nucleophile, breaking the ester bond to form phenylacetic acid and m-cresol. In fact, storing these compounds in a freezer without a desiccator often has the opposite of the intended effect, accelerating degradation by supplying the very water molecules required for hydrolysis[1].

Q: What makes m-cresyl phenylacetate specifically vulnerable compared to other compounds? A: The vulnerability lies in its molecular structure. Phenyl acetates are particularly susceptible to base-catalyzed hydrolysis because the resulting phenoxide ion (in this case, m-cresolate) is stabilized by resonance, making it an excellent leaving group[2]. Furthermore, ester groups inherently display 3 depending on their substituents[3]. The electron-withdrawing nature of the phenyl ring increases the electrophilicity of the carbonyl carbon, inviting nucleophilic attack by water.

Q: Can I use chemical additives to prevent this if I can't guarantee a 100% moisture-free environment? A: Yes. If trace moisture is unavoidable, you can employ ester stabilizers. 4 (such as Bis(2,6-diisopropylphenyl)carbodiimide) are highly effective[4]. They work by scavenging any trace carboxylic acids formed during initial hydrolysis, reacting with them to form stable amide linkages. This blocks the autocatalytic cycle where newly formed phenylacetic acid lowers the local pH and accelerates further acid-catalyzed hydrolysis.

Part 2: Mechanistic Pathways & Workflows

To effectively troubleshoot, you must visualize the degradation pathway and the corresponding intervention points.

Hydrolysis Ester m-Cresyl Phenylacetate (Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H2O + Catalyst (Acid/Base/Metal) Water->Intermediate Hydrolysis Acid Phenylacetic Acid Intermediate->Acid Cleavage Phenol m-Cresol Intermediate->Phenol Cleavage

Mechanism of m-cresyl phenylacetate hydrolysis into phenylacetic acid and m-cresol.

Quantitative Degradation Factors

The table below summarizes the environmental parameters that dictate the rate of m-cresyl phenylacetate hydrolysis. Controlling these variables is the foundation of our storage protocol.

ParameterQuantitative ConditionHydrolysis Rate ImpactMechanistic Causality
Trace Moisture> 0.1% w/w H₂OHighWater acts as the primary nucleophile attacking the electron-deficient carbonyl carbon.
Storage Temp20°C to 25°CModerateThermal energy overcomes the activation energy barrier for tetrahedral intermediate formation.
Storage Temp-20°C (Standard Freezer)HighAmbient humidity condenses into ice; localized high-concentration water microenvironments form upon thawing.
Storage Temp-20°C (Desiccated)LowThe absence of water halts degradation, while low thermal energy prevents heat-induced decomposition.
pH EnvironmentpH < 5.0 or pH > 8.0HighAcid/Base catalysis significantly lowers the activation energy of the hydrolysis pathway.
Stabilizer0.5% - 1.0% CarbodiimideLowScavenges trace carboxylic acids to form stable amides, preventing autocatalytic acid hydrolysis.

Part 3: Self-Validating Storage Protocol

To prevent hydrolysis, we must establish a workflow that eliminates moisture, removes catalytic drivers, and provides a visual confirmation of environmental integrity.

StorageWorkflow Start Synthesized/Purchased m-Cresyl Phenylacetate Dry Dry over Anhydrous Na2SO4 Start->Dry Filter Filter & Aliquot into Amber Glass Vials Dry->Filter Gas Purge Headspace with Argon/N2 Filter->Gas Seal Seal with PTFE Caps + Parafilm Gas->Seal Store Store in Desiccator at -20°C Seal->Store

Step-by-step anhydrous workflow for the long-term storage of sensitive esters.

Methodology: Anhydrous Aliquoting and Desiccated Cold Storage Self-Validating System: This protocol utilizes indicating silica gel (which transitions from blue to pink upon moisture absorption) and free-flowing anhydrous salts as visual checkpoints. If the silica gel changes color, the system has failed, immediately alerting the user to moisture ingress before catastrophic compound degradation occurs.

Step 1: Pre-Storage Desiccation Dissolve the m-cresyl phenylacetate in a volatile, inert organic solvent (e.g., anhydrous dichloromethane). Add an anhydrous drying agent such as5. Continue adding the agent until it no longer clumps and flows freely, which is the visual confirmation that all trace water has been absorbed[5].

Step 2: Filtration and Concentration Filter the solution through a fritted glass funnel to remove the hydrated drying agent. Remove the volatile solvent under reduced pressure using a rotary evaporator to isolate the pure, dry ester.

Step 3: Aliquoting into Amber Vials Transfer the pure m-cresyl phenylacetate into pre-dried, amber glass vials. Amber glass prevents UV-induced radical reactions that can trigger secondary degradation pathways.

Step 4: Inert Gas Purging Purge the headspace of each vial with a gentle stream of high-purity Argon or Nitrogen gas. This displaces ambient oxygen and humidity, 1 critical for stability[1].

Step 5: Hermetic Sealing Cap the vials tightly with PTFE-lined caps. Wrap the caps thoroughly with Parafilm to create a secondary, flexible moisture barrier against the freezer's internal atmosphere.

Step 6: Desiccated Cold Storage Place the sealed vials inside a secondary container, such as a desiccator jar filled with active indicating silica gel. Store the entire desiccator setup in a -20°C freezer. Monitor the silica gel color weekly.

Sources

Optimization

how to resolve m-cresyl phenylacetate co-elution in GC-MS analysis

Technical Support Center: Gas Chromatography Guide: Resolving Co-elution of m-Cresyl Phenylacetate in GC-MS Analysis For the purpose of this guide, we will assume the primary co-eluting species are the positional isomers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Gas Chromatography

Guide: Resolving Co-elution of m-Cresyl Phenylacetate in GC-MS Analysis

For the purpose of this guide, we will assume the primary co-eluting species are the positional isomers, o-cresyl phenylacetate and p-cresyl phenylacetate. These isomers share the same molecular weight (226.27 g/mol ) and exhibit nearly identical mass spectra, making chromatographic separation essential for accurate identification and quantification.[1][2][3][4] Their similar boiling points and chemical structures make them a classic example of a challenging separation.[5]

Troubleshooting Guide & FAQs

Q1: I see a single, slightly broad or asymmetrical peak where I expect m-cresyl phenylacetate. How can I confirm it's a co-elution issue?

A1: Confirming co-elution is the critical first step. A perfectly symmetrical Gaussian peak is the ideal, but subtle co-elution can be easily missed.[6] Here’s how to investigate:

  • Visual Peak Inspection: Look for subtle signs of asymmetry, such as a "shoulder" on the leading or tailing edge of the peak, or a peak top that is not perfectly rounded.[6] These often indicate that two or more compounds are merging.

  • Mass Spectral Analysis: This is a powerful advantage of using a mass spectrometer (MS) detector.

    • Acquire mass spectra across the peak: at the beginning (upslope), the apex, and the end (downslope).

    • Compare the spectra. If the peak is pure, the ion ratios should be consistent across the entire profile.

    • If co-elution is occurring, you may see a change in the relative abundance of certain fragment ions from one side of the peak to the other.[6] Even for isomers with very similar spectra, minor differences can become apparent.

Q2: I've confirmed co-elution. What is the most straightforward parameter to adjust first?

A2: The oven temperature program is the first and most accessible tool for improving resolution.[7] Temperature directly influences analyte vapor pressure and its partitioning between the carrier gas and the stationary phase, which in turn affects retention and selectivity.[8]

  • The Causality: A slower temperature ramp rate increases the time the analytes spend interacting with the stationary phase, providing more opportunities for separation to occur. This is particularly effective for closely eluting compounds like isomers.[9] Reducing the initial oven temperature can also significantly improve the resolution of earlier eluting peaks by enhancing their retention.[8][10]

  • Recommendation: Decrease your temperature ramp rate. If your current method uses a 20°C/min ramp, try reducing it to 10°C/min or even 5°C/min. This simple change often resolves challenging separations without altering any other hardware.[10]

Q3: I've optimized the temperature program, but the isomers are still not separated. What is the next logical step?

A3: If temperature optimization is insufficient, the issue lies with the fundamental selectivity of your analytical column.[6] The stationary phase chemistry governs the separation mechanism, and a different chemistry will provide a different selectivity.[11]

  • The Causality: The principle of "like dissolves like" is fundamental to stationary phase selection.[12] If you are using a standard, non-polar column, such as a 5% phenyl polydimethylsiloxane (e.g., DB-5, HP-5ms), the separation is primarily based on boiling points. Since positional isomers have very similar boiling points, these columns often fail to provide adequate resolution.[5][13] To resolve them, you need a stationary phase that can exploit more subtle chemical differences.

  • Recommendation: Switch to a stationary phase with a different polarity.

    • Intermediate-Polarity (High Phenyl Content): A column with a higher percentage of phenyl groups (e.g., a 50% phenyl-methylpolysiloxane phase like DB-17ms) will increase π-π interactions between the stationary phase and the aromatic rings of your analytes.[12][14] Since the position of the methyl group on the cresol ring slightly alters the electronic distribution, this can introduce the necessary selectivity for separation.

    • Polar (WAX or Cyanopropyl): A polyethylene glycol (WAX) phase separates compounds based on polarity and hydrogen-bonding capability.[14][15] A cyanopropyl phase offers strong dipole-dipole interactions.[11][12] Either of these can provide a completely different selectivity profile compared to a phenyl-based column and may easily resolve the isomers.

Experimental Protocols

Protocol 1: Systematic Method Development for Isomer Separation

This protocol provides a step-by-step workflow for resolving m-cresyl phenylacetate from its isomers.

1. Initial Scouting Run (Baseline Assessment)

  • Objective: To establish the current degree of separation with a standard method.

  • Instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS).

  • Column: Standard 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]

  • Injector: 250°C, Split ratio 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program (Scouting Gradient):

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/minute to 300°C.[10]

    • Hold: 5 minutes at 300°C.

  • Analysis: Examine the peak shape and mass spectra as described in Q1 to confirm co-elution.

2. Optimization of Temperature Program

  • Objective: To achieve separation by modifying thermal conditions.

  • Procedure: Using the same column and hardware, implement the following oven program.

  • Oven Program (Optimized):

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp 1: 3°C/minute to 220°C (This slow ramp through the likely elution range is key).

    • Ramp 2: 25°C/minute to 300°C (to quickly elute any remaining compounds).

    • Hold: 2 minutes at 300°C.

  • Analysis: Compare the chromatogram to the scouting run. If separation is improved but not complete, proceed to Step 3.

3. Selection of an Alternative Column (Changing Selectivity)

  • Objective: To resolve the isomers by introducing a different separation mechanism.

  • Procedure: Install a new column with different stationary phase chemistry. A 50% Phenyl-Methylpolysiloxane (e.g., DB-17, BPX50) is a logical next step.

  • Column: 50% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program: Re-run the initial Scouting Gradient from Step 1 to determine the new retention times. Then, apply the Optimized Program from Step 2, adjusting the temperature range as needed based on the new elution temperatures.

  • Analysis: This column should provide sufficient selectivity to resolve the isomers. If co-elution persists, a highly polar WAX column should be evaluated.

Visualization and Data

Troubleshooting Workflow for Co-elution

Coelution_Troubleshooting A Problem Identified: Asymmetrical Peak or Inconsistent Mass Spectrum B Step 1: Optimize Oven Program A->B First Action C Decrease Ramp Rate (e.g., 10°C/min -> 3-5°C/min) B->C D Is Separation Achieved? C->D E Step 2: Change GC Column (Alter Selectivity) D->E No H Success: Baseline Resolution Achieved. Proceed with Validation. D->H Yes F Select Intermediate-Polar (e.g., 50% Phenyl) or Polar Column (e.g., WAX) E->F G Is Separation Achieved? F->G G->H Yes I Advanced Options: - Adjust Column Dimensions (L, ID) - Check for System Issues (e.g., liner contamination) G->I No

Caption: A decision tree for resolving GC-MS co-elution issues.

Table 1: GC Stationary Phase Selection Guide for Aromatic Isomers
Stationary Phase TypePhase Chemistry ExamplePrimary Separation Mechanism(s)Suitability for Cresyl Phenylacetate Isomers
Non-Polar 5% Phenyl Polydimethylsiloxane (HP-5ms, DB-5)van der Waals forces, boiling pointLow. Unlikely to resolve isomers with similar boiling points.[12]
Intermediate-Polar 50% Phenyl Polydimethylsiloxane (DB-17, BPX50)van der Waals forces, π-π interactionsHigh. Increased phenyl content enhances selectivity for aromatic compounds.[12][14]
Intermediate-Polar (Trifluoropropyl)methylpolysiloxane (DB-210)Dipole-dipole interactions, dispersionModerate to High. Offers unique selectivity for compounds with electronegative groups.[14]
Polar Polyethylene Glycol (WAX, DB-WAX)Hydrogen bonding, dipole-dipole interactionsHigh. Provides a very different selectivity mechanism that can be highly effective for isomers.[14][15]
Polar Biscyanopropyl Polysiloxane (DB-225)Strong dipole-dipole interactionsHigh. Very effective for separating geometric (cis/trans) and positional isomers.[11]

Advanced FAQs

Q4: Can I improve separation without changing the column by adjusting other hardware parameters?

A4: Yes, column dimensions play a role in efficiency and, therefore, resolution.[15]

  • Column Length: Doubling the column length (e.g., from 30 m to 60 m) increases the total number of theoretical plates, which enhances resolving power by a factor of approximately 1.4.[12] However, this will also significantly increase analysis time and column cost.[12] It is generally a less effective solution than changing stationary phase selectivity.

  • Internal Diameter (ID): Switching to a smaller ID column (e.g., 0.25 mm to 0.18 mm) increases efficiency and can improve resolution.[9][15] This is a valid strategy, especially for complex mixtures, but requires careful optimization of flow rates and may reduce sample loading capacity.[11]

Q5: My injector liner is old. Could this be contributing to the problem?

A5: Absolutely. An active or contaminated injector liner can cause peak tailing or fronting, which can mask or worsen a co-elution problem.[17] Contamination can also lead to the degradation of thermally labile compounds.[17] Always use a clean, deactivated liner and replace it as part of regular maintenance to ensure that poor peak shape is not originating from the inlet.[18]

References

  • Wallace, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved from [Link]

  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex. Retrieved from [Link]

  • GC Column Types & Selection Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. (2025, November 25). Crawford Scientific. Retrieved from [Link]

  • How to speed up your gas chromatography. (2017, December 12). Peak Scientific. Retrieved from [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]

  • meta-cresyl phenyl acetate, 122-27-0. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. Retrieved from [Link]

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2025, July 29). Digital Discovery (RSC Publishing). Retrieved from [Link]

  • Snow, N. H. (2015, February 1). Pragmatic Rules for GC Column Selection. LCGC International. Retrieved from [Link]

  • p-CRESYL PHENYLACETATE | C15H14O2 | CID 60997. (n.d.). PubChem. Retrieved from [Link]

  • m-Cresyl acetate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. (n.d.). Shimadzu. Retrieved from [Link]

  • p-Cresyl Phenylacetate. (n.d.). Merck Index. Retrieved from [Link]

  • M-cresyl phenylacetate (C15H14O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. (n.d.). LCGC International. Retrieved from [Link]

  • Separation method of m-cresol and p-cresol mixture. (n.d.). Google Patents.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved from [Link]

  • Cresol determination made possible by silylation. (2020, January 19). Wiley Analytical Science. Retrieved from [Link]

  • Separation of m-/p-cresol in mixed phenols by complexation crystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • GC AND GC/MS. (n.d.). Interchim. Retrieved from [Link]

  • separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated. (n.d.). [PDF Document]. Retrieved from [Link]

  • LC & GC Separation Solutions Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Para Cresyl Phenyl Acetate Crystals. (n.d.). The Perfumers Apprentice. Retrieved from [Link]

  • A SCREENING METHOD BY GAS CHROMATOGRAPHY–MASS SPECTROMETRY FOR QUANTITATION OF 33 AEROSOL CONSTITUENTS FROM A HEAT-NOT-BURN TO. (2020, October 12). CORESTA. Retrieved from [Link]

  • GC Elution Times of the Phenol Model Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction of m-Cresyl Phenylacetate

Welcome to the Process Optimization Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve bottlenecks in the downstream pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve bottlenecks in the downstream processing of m-cresyl phenylacetate (CAS RN: 122-27-0)[1].

The synthesis of this phenolic ester—typically via the esterification of phenylacetic acid with m-cresol using acid or clay catalysts[2]—leaves a crude mixture requiring precise liquid-liquid extraction (LLE). The efficiency of LLE is heavily dictated by solvent selection, aqueous pH, and the sample-to-solvent ratio[3]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity recovery.

Core Methodology: Self-Validating LLE Protocol

To isolate the target ester (Log P ~3.7) from unreacted phenylacetic acid (pKa ~4.3) and m-cresol (pKa ~10.1), we utilize a differential pH washing strategy combined with a bio-based organic solvent, 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF is prioritized over traditional ethyl acetate due to its superior phase separation and near 100% extraction efficiency for phenolic derivatives[4].

Step-by-Step Workflow

Step 1: Reaction Quench & Initial Extraction

  • Action: Cool the crude reaction mixture to 25°C. Add 2-MeTHF and 5% NaHCO₃ (aq) at an optimized Organic:Aqueous (O:A) ratio of 2:1.

  • Causality: The mild base deprotonates unreacted phenylacetic acid, driving it into the aqueous phase as a sodium salt. The 2:1 O:A ratio ensures the organic phase remains dilute enough to prevent m-cresol from acting as a surfactant.

  • Self-Validation Check: Monitor the physical evolution of CO₂ gas. The extraction step is only complete when all bubbling ceases, confirming total neutralization of the acid.

Step 2: Phenolic Deprotonation Wash

  • Action: Isolate the organic phase. Wash with 0.1 M NaOH (aq) chilled to 4°C.

  • Causality: m-Cresol requires a high pH to deprotonate. The cold temperature is critical; it suppresses the base-catalyzed hydrolysis of your target ester while allowing the formation of water-soluble sodium m-cresolate.

  • Self-Validation Check: Measure the pH of the separated aqueous waste layer. If the pH is < 10.5, the wash was insufficient, meaning unreacted m-cresol is still contaminating your organic layer.

Step 3: Brine Wash & Desiccation

  • Action: Wash the purified organic phase with saturated NaCl (aq), separate, and add anhydrous Na₂SO₄.

  • Causality: The high ionic strength of the brine forces dissolved water out of the 2-MeTHF layer (salting-out effect). Na₂SO₄ chemically binds any microscopic water droplets remaining.

  • Self-Validation Check: Swirl the Erlenmeyer flask. When the Na₂SO₄ powder flows freely like a snowstorm rather than sticking in clumps, the solvent is completely anhydrous.

LLE_Mechanism Crude Crude Reaction Mixture (Ester, Acid, m-Cresol) Solvent Add 2-MeTHF & H2O (Optimize O:A Ratio) Crude->Solvent Org1 Organic Phase (m-Cresyl Phenylacetate + m-Cresol) Solvent->Org1 Hydrophobic Aq1 Aqueous Phase 1 (Sodium Phenylacetate) Solvent->Aq1 Hydrophilic (NaHCO3) BaseWash 0.1M NaOH Wash (pH > 10.5) Org1->BaseWash Org2 Purified Organic Phase (Target Ester) BaseWash->Org2 Log P ~ 3.7 Aq2 Aqueous Phase 2 (Sodium m-Cresolate) BaseWash->Aq2 Deprotonated

Caption: Chemical separation logic for m-cresyl phenylacetate extraction.

Quantitative Data: Solvent Ratio Optimization

The sample-to-solvent ratio fundamentally alters the thermodynamics of the extraction[3]. Below is the empirical data for optimizing the Organic:Aqueous (O:A) ratio using 2-MeTHF against a standard 0.1 M NaOH wash.

Organic:Aqueous (O:A) RatioTarget Ester Recovery (%)m-Cresol Carryover (%)Phase Separation TimeEmulsion Risk
1:2 (Aqueous Heavy) 68.4%< 0.5%> 45 minsCritical
1:1 (Equal Volume) 86.2%1.2%15 minsModerate
2:1 (Organic Heavy) 98.7% < 0.1% < 3 mins Low (Optimal)
3:1 (Highly Dilute) 99.1%4.8%< 2 minsLow

Data Synthesis: A 2:1 O:A ratio is the optimal thermodynamic sweet spot. It provides enough organic volume to keep the ester fully solvated while diluting the surfactant-like properties of the deprotonated m-cresol, thereby preventing emulsions and maximizing purity.

Troubleshooting Guides & FAQs

Q: Why am I getting a thick, stable emulsion during the NaOH wash step?

A: You are experiencing micelle formation. When m-cresol is deprotonated by NaOH, it forms sodium m-cresolate. This molecule has a hydrophobic aromatic ring and a highly hydrophilic phenoxide head, making it a powerful surfactant. Resolution: Do not discard the funnel. Add saturated brine (NaCl) to the aqueous layer to increase the ionic strength, which disrupts the micelle structures. For future runs, increase your O:A ratio to 2:1 to dilute the surfactant concentration below its critical micelle concentration (CMC).

Emulsion_Troubleshooting Issue Issue: Stable Emulsion Forms Cause Cause: Deprotonated m-Cresol Acts as Surfactant Issue->Cause Sol1 Action 1: Increase O:A Ratio (Dilutes Surfactant) Cause->Sol1 Sol2 Action 2: Add Saturated NaCl (Increases Ionic Strength) Cause->Sol2 Result Result: Sharp Phase Boundary Sol1->Result Sol2->Result

Caption: Troubleshooting workflow for resolving LLE emulsions.

Q: My final ester yield is low, but purity is high. Where is my product going?

A: You are likely hydrolyzing the m-cresyl phenylacetate back into m-cresol and phenylacetic acid during the NaOH wash. Esters are highly susceptible to base-catalyzed saponification. Resolution: Ensure your 0.1 M NaOH is chilled to 4°C before addition, and limit the biphasic contact time to strictly under 5 minutes. Self-validate by running a UV-Vis or TLC check on the aqueous waste; if you detect high levels of phenylacetate after the base wash, hydrolysis has occurred.

Q: Why do you recommend 2-MeTHF over standard Ethyl Acetate (EA)?

A: While EA is a standard solvent, it has a relatively high solubility in water (~8.3 g/100 mL at 20°C). This leads to significant solvent loss into the aqueous phase and co-extraction of water into the organic phase. 2-MeTHF is a bio-based alternative that exhibits much lower water miscibility, yielding sharper phase boundaries, faster separation times, and higher recovery rates for phenolic compounds[4].

References

  • Synthesis of phenylacetates using aluminium-exchanged montmorillonite clay catalyst ResearchG
  • Application Notes and Protocols for Liquid-Liquid Extraction of Phenolic Compounds BenchChem
  • 3-Methylphenyl benzeneacet
  • Evaluation of bio-based solvents for phenolic acids extraction

Sources

Reference Data & Comparative Studies

Validation

m-cresyl phenylacetate vs p-cresyl phenylacetate chemical properties

An In-Depth Comparative Guide to m-Cresyl Phenylacetate and p-Cresyl Phenylacetate for Researchers and Drug Development Professionals As isomeric esters derived from phenylacetic acid and cresol, m-cresyl phenylacetate a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to m-Cresyl Phenylacetate and p-Cresyl Phenylacetate for Researchers and Drug Development Professionals

As isomeric esters derived from phenylacetic acid and cresol, m-cresyl phenylacetate and p-cresyl phenylacetate share the same molecular formula and weight. However, the seemingly minor shift of a single methyl group—from the meta (3-position) to the para (4-position) on the phenolic ring—imparts distinct physicochemical properties, spectroscopic signatures, and commercial applications. This guide provides a comprehensive analysis of these two isomers, offering experimental insights and comparative data essential for researchers in chemical synthesis, analytical chemistry, and drug development.

Molecular Structure and Identification

The foundational difference between these isomers lies in the substitution pattern on the cresol-derived portion of the molecule. This structural variance is the primary determinant of their differing properties.

  • m-Cresyl Phenylacetate (3-methylphenyl 2-phenylacetate): The methyl group is at the 3-position.

  • p-Cresyl Phenylacetate (4-methylphenyl 2-phenylacetate): The methyl group is at the 4-position.

isomers cluster_m m-Cresyl Phenylacetate cluster_p p-Cresyl Phenylacetate m_img m_img m_cas CAS: 122-27-0 p_img p_img p_cas CAS: 101-94-0

Caption: Molecular structures of m-cresyl phenylacetate and p-cresyl phenylacetate.

Comparative Physicochemical Properties

While identical in formula, the isomers' physical properties diverge, particularly in their melting points, a direct consequence of the difference in molecular symmetry. The more symmetrical p-isomer packs more efficiently into a crystal lattice, resulting in a significantly higher melting point.

Propertym-Cresyl Phenylacetatep-Cresyl PhenylacetateReference(s)
CAS Number 122-27-0101-94-0[1][2]
Molecular Formula C₁₅H₁₄O₂C₁₅H₁₄O₂[1][3]
Molecular Weight 226.27 g/mol 226.27 g/mol [1][3]
Appearance Liquid (at room temp)White crystalline solid[1][3][4]
Melting Point Not specified (liquid at RT)74-76 °C[2][4][5]
Boiling Point Not specified310 °C @ 760 mmHg[4][6]
Flash Point ~121.7 °C (251 °F)>110 °C (>230 °F)[1][4][7]
logP (o/w) 3.70 (estimated)3.79[1][3][8]
Odor Profile Not specified for fragrance useAnimalic, floral (narcissus, lily), honey[1][6][9]

Spectroscopic Differentiation: A Causal Analysis

Spectroscopy is the most definitive means of distinguishing between these isomers. The differences in their spectra are a direct result of the methyl group's position influencing the electronic environment and symmetry of the molecule.

NMR Spectroscopy
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum provides a clear distinction.

    • p-Cresyl Phenylacetate: Due to its symmetry, the cresol ring protons exhibit a classic A₂B₂ system, appearing as two distinct doublets.[10]

    • m-Cresyl Phenylacetate: The lack of symmetry results in a more complex splitting pattern for the four protons on the cresol ring, which would appear as a multiplet or as four separate signals (e.g., a singlet, two doublets, and a triplet, depending on coupling constants).

  • ¹³C NMR: The number and chemical shifts of the aromatic carbons differ.

    • p-Cresyl Phenylacetate: Symmetry results in fewer signals for the cresol ring carbons. The spectrum shows signals for the methyl-bearing carbon, the ester-linked carbon, and two signals for the remaining four carbons, which are chemically equivalent in pairs.[10]

    • m-Cresyl Phenylacetate: All six carbons of the cresol ring are chemically non-equivalent, leading to six distinct signals in the aromatic region.

Known NMR Data for p-Cresyl Phenylacetate:

  • ¹H NMR (ppm): 2.33 (s, 3H, -CH₃), 3.85 (s, 2H, -CH₂-), 6.92 (d, 2H), 7.15 (d, 2H), 7.30–7.38 (m, 5H, phenyl ring).[10]

  • ¹³C NMR (ppm): 20.7 (-CH₃), 40.8 (-CH₂-), 121.1, 127.2, 128.7, 129.3, 129.8, 133.6, 135.3, 148.6, 170.0 (C=O).[10]

IR Spectroscopy

The primary IR absorption bands (e.g., the ester C=O stretch) will be very similar. For p-cresyl phenylacetate, a strong ester carbonyl stretch is observed around 1742 cm⁻¹.[11] The key differences will lie in the fingerprint region (below 1500 cm⁻¹), specifically the C-H out-of-plane bending bands, which are characteristic of the aromatic substitution pattern.

  • p-Isomer (1,4-disubstituted): Expect a strong band in the 800-840 cm⁻¹ range.

  • m-Isomer (1,3-disubstituted): Expect bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.

Mass Spectrometry

Both isomers will show the same molecular ion peak (m/z = 226). However, the fragmentation patterns may show differences in relative ion abundance. The primary fragmentation involves cleavage of the ester bond. The base peak for p-cresyl phenylacetate is often reported at m/z 118, corresponding to the phenylacetyl cation [C₆H₅CH₂CO]⁺, with another significant peak at m/z 91 for the tropylium ion [C₇H₇]⁺.[12] While the m-isomer is expected to produce the same major fragments, the relative stability of the resulting cresyl radicals could subtly influence ion intensities.

Synthesis and Industrial Relevance

Synthesis Protocol: Fischer Esterification

Both isomers are synthesized via the Fischer esterification of phenylacetic acid with the corresponding cresol isomer (m-cresol or p-cresol). The reaction is catalyzed by a strong acid. Modern, greener methods utilize solid acid catalysts like ion-exchange resins or zeolites to simplify purification and minimize waste.[3][13]

synthesis reagents Phenylacetic Acid + m-Cresol or p-Cresol catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) reagents->catalyst Add reflux Reflux in Toluene (with Dean-Stark trap to remove H₂O) catalyst->reflux Heat workup Aqueous Workup (Neutralize acid, wash with brine) reflux->workup Cool & Quench purification Purification (Distillation or Recrystallization) workup->purification product Target Isomer (m- or p-Cresyl Phenylacetate) purification->product

Caption: Generalized workflow for the synthesis of cresyl phenylacetate isomers.

Applications and Organoleptic Properties

This is where the isomers diverge most significantly.

  • p-Cresyl Phenylacetate: It is a widely used and valuable ingredient in the fragrance and flavor industry.[2][13] Its organoleptic profile is described as having a complex floral and animalic character, reminiscent of narcissus, jasmine, and honey.[4][6] At trace levels, it adds depth and a narcotic warmth to floral compositions, while at higher concentrations, it can be perceived as more fecal or barnyard-like.[4] This duality makes it a powerful tool for perfumers. It is also used as a flavoring agent with honey, nut, and butter notes.[2][13]

  • m-Cresyl Phenylacetate: There is limited information on its application in flavors or fragrances, with some suppliers explicitly stating it is "not for flavor use".[1] This suggests a less desirable organoleptic profile compared to its para-isomer.

Analytical Separation and Quality Control

The structural similarity of these isomers presents a significant analytical challenge. Baseline separation is often difficult to achieve with standard chromatographic methods.

Recommended Analytical Workflow: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for both separation and identification.

analytical_workflow sample Sample Mixture (m-CPA & p-CPA) prep Sample Preparation (Dilute in suitable solvent, e.g., Hexane) sample->prep injection GC Injection (Split/Splitless Inlet @ 250°C) prep->injection separation Chromatographic Separation (Capillary Column, e.g., DB-5ms or HP-5MS) injection->separation detection MS Detection (Electron Ionization @ 70 eV) separation->detection analysis Data Analysis (Compare Retention Times & Mass Spectra) detection->analysis result Identification & Quantification analysis->result

Caption: Analytical workflow for the differentiation of cresyl phenylacetate isomers.

Experimental Protocol: GC-MS Analysis

  • Standard Preparation: Prepare 1 mg/mL standard solutions of pure m-cresyl phenylacetate and p-cresyl phenylacetate in ethyl acetate.

  • Sample Preparation: Dilute the unknown sample mixture to approximately 1 mg/mL in ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a nonpolar capillary column (e.g., a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: 250°C with a split ratio of 50:1.

    • Oven Program: Start at 150°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis: The p-isomer, being more linear, may elute slightly later than the m-isomer. Confirm peak identity by comparing the resulting mass spectra against a reference library or the prepared standards. Quantify by comparing peak areas.

Causality Note: The choice of a relatively nonpolar column like a DB-5ms is based on separating the compounds primarily by their boiling points and subtle polarity differences. For isomers with very close boiling points, a longer column or a slower temperature ramp may be required to achieve baseline resolution. The difficulty in separating the parent cresol isomers often necessitates specialized columns (e.g., phenyl-based for HPLC) or derivatization, a principle that underscores the challenge in separating their ester derivatives as well.[14][15]

Conclusion for the Practicing Scientist

While m-cresyl phenylacetate and p-cresyl phenylacetate are structurally similar isomers, their properties and applications are markedly different.

  • p-Cresyl Phenylacetate is a solid with a higher melting point due to greater molecular symmetry and is a commercially significant compound in the fragrance and flavor industry, prized for its complex floral-animalic scent profile.

  • m-Cresyl Phenylacetate is a liquid at room temperature and lacks the desirable organoleptic properties of its isomer, limiting its commercial use in these fields.

For the researcher, definitive identification requires careful spectroscopic analysis, particularly ¹H and ¹³C NMR. For quality control and separation, a well-optimized GC-MS method is essential. Understanding these differences is critical for chemical synthesis, impurity profiling, and exploring potential applications in materials science or drug development, where even a subtle change in molecular architecture can dramatically alter function.

References

  • ScenTree. (n.d.). P-cresyl phenyl acetate (CAS N° 101-94-0).
  • DrugFuture. (2023). p-Cresyl Phenylacetate.
  • CymitQuimica. (n.d.). CAS 101-94-0: p-Cresyl phenylacetate.
  • ResearchGate. (2018). (a) ¹H NMR spectrum of p-cresyl phenyl acetate. ¹H NMR data of p-cresyl phenylacetate... [Image].
  • Première Peau. (n.d.). Para-Cresyl Phenyl Acetate.
  • The Good Scents Company. (n.d.). meta-cresyl phenyl acetate, 122-27-0.
  • The Perfumers Apprentice. (n.d.). Para Cresyl Phenyl Acetate Crystals.
  • PubChem. (n.d.). p-CRESYL PHENYLACETATE | C15H14O2 | CID 60997.
  • Xu, J., Zhu, G., Zhang, H., Liu, J., & Jiang, K. (2020). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 34(3), e8576.
  • Yadav, G. D., & Lande, S. V. (2005). Ion-Exchange Resin Catalysis in Benign Synthesis of Perfumery Grade p-Cresylphenyl Acetate from p-Cresol and Phenylacetic Acid. Organic Process Research & Development, 9(3), 288-293.
  • NIST. (n.d.). m-Cresyl acetate. In NIST Chemistry WebBook.
  • The Good Scents Company. (n.d.). para-cresyl phenyl acetate, 101-94-0.
  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1984). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the University of Kuwait (Science), 11(1), 69-73.
  • Shekara, B. M., et al. (2019).
  • Perflavory. (n.d.). para-cresyl phenyl acetate, 101-94-0.
  • Ottokemi. (n.d.). p-Cresyl phenyl acetate, ≥99% 101-94-0 India.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). p-Tolyl Phenylacetate | 101-94-0.
  • BenchChem. (2026).
  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Cresols. In NCBI Bookshelf.
  • ResearchGate. (2018). FTIR spectrum of p-cresyl phenyl acetate. The IR spectra at 1742 cm⁻¹... [Image].
  • IUCrData. (2019). Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate.
  • BenchChem. (2025).
  • The Good Scents Company. (n.d.). para-cresyl phenyl acetate 101-94-0.

Sources

Comparative

mass spectrometry fragmentation pattern analysis of m-cresyl phenylacetate

An in-depth structural elucidation of ester compounds requires moving beyond simple library matching to a rigorous understanding of gas-phase thermodynamics. For researchers and drug development professionals analyzing m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of ester compounds requires moving beyond simple library matching to a rigorous understanding of gas-phase thermodynamics. For researchers and drug development professionals analyzing m-cresyl phenylacetate (3-methylphenyl 2-phenylacetate)—a compound relevant to both fragrance profiling and pharmaceutical intermediate synthesis—the choice of mass spectrometry (MS) platform dictates the reliability of the structural assignment.

This guide objectively compares the performance of High-Resolution Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) against the industry-standard Gas Chromatography-Single Quadrupole Mass Spectrometry (GC-SQ-MS) , providing field-proven experimental protocols and mechanistic insights.

Part 1: The Mechanistic Landscape of m-Cresyl Phenylacetate Fragmentation

To evaluate analytical platforms, one must first understand the molecular behavior of the analyte. Under standard 70 eV electron ionization (EI), the m-cresyl phenylacetate molecule yields a radical cation [M]⁺• at m/z 226.0994. Because the internal energy imparted by the 70 eV electron beam exceeds the ionization potential of the ester, the molecule undergoes rapid, predictable unimolecular dissociation [1].

The fragmentation is governed by two primary thermodynamic pathways:

  • α-Cleavage (Acylium Ion Formation): The dominant pathway is the cleavage of the ester bond adjacent to the carbonyl carbon. This expels the m-cresol radical and leaves the resonance-stabilized phenylacetyl cation (m/z 119.0497).

  • Decarbonylation: The phenylacetyl cation is highly susceptible to the loss of carbon monoxide (CO, 28.0106 Da). This expulsion is thermodynamically driven by the formation of the highly stable, seven-membered aromatic tropylium cation (m/z 91.0548), which typically presents as the base peak (100% relative abundance) in the spectrum [3].

Fragmentation M m-Cresyl Phenylacetate [M]⁺• m/z 226.0994 F1 Phenylacetyl Cation [C8H7O]⁺ m/z 119.0497 M->F1 α-Cleavage (-107.0497 Da) F2 m-Cresol Radical Cation [C7H8O]⁺• m/z 108.0575 M->F2 Direct Cleavage (-118.0419 Da) F3 Tropylium Cation [C7H7]⁺ m/z 91.0548 F1->F3 Decarbonylation (-28.0106 Da)

Fig 1: Electron ionization (EI) gas-phase fragmentation pathway of m-cresyl phenylacetate.

Part 2: Technology Comparison: GC-QTOF-MS vs. GC-SQ-MS

While GC-SQ-MS is the workhorse of routine quality control, it is fundamentally limited by unit mass resolution. When analyzing m-cresyl phenylacetate in complex biological or environmental matrices, nominal mass fragments (e.g., m/z 119) can be easily confounded by isobaric interferences, such as the [C9H11]⁺ ion generated by alkylbenzenes.

GC-QTOF-MS overcomes this by providing High-Resolution, Accurate-Mass (HRAM) data. By measuring the exact mass to within < 2 parts-per-million (ppm), QTOF allows analysts to calculate the mass defect —the slight difference between a molecule's exact mass and its nominal mass due to nuclear binding energy. This capability transforms a probable library match into an absolute elemental confirmation [2].

Table 1: Performance Comparison for Ester Analysis
Performance ParameterGC-SQ-MS (Standard)GC-QTOF-MS (High-Resolution)Analytical Impact
Mass Resolution ~1,000 (Unit Mass)> 25,000 (FWHM)QTOF resolves isobaric interferences in complex biological matrices.
Mass Accuracy ± 0.1 Da< 2 ppmEnables exact elemental composition determination of fragment ions.
Sensitivity (Scan) Picogram rangeFemtogram rangeQTOF preserves extreme sensitivity even during full-spectrum acquisition.
Data Validation NIST Nominal MatchingExact Mass + Isotope FidelityHRAM significantly reduces false positive identifications.
Table 2: Exact Mass Fragmentation Signatures of m-Cresyl Phenylacetate
Fragment IonElemental CompositionNominal m/z (SQ)Exact m/z (QTOF)Mass Defect (mDa)
Molecular Ion [C15H14O2]⁺•226226.0994+99.4
Phenylacetyl Cation [C8H7O]⁺119119.0497+49.7
m-Cresol Radical Cation [C7H8O]⁺•108108.0575+57.5
Tropylium Cation [C7H7]⁺9191.0548+54.8

Part 3: Self-Validating Experimental Protocol

As a Senior Application Scientist, I structure every analytical workflow as a self-validating system. A protocol must not only generate data but simultaneously prove that the data is free from instrumental artifacts. The following GC-QTOF-MS methodology is designed to guarantee the structural integrity of the m-cresyl phenylacetate analysis.

Workflow S1 System Suitability S2 Chromatographic Isolation S1->S2 S3 70 eV EI Ionization S2->S3 S4 HRAM Mass Analysis S3->S4 S5 Mass Defect Validation S4->S5

Fig 2: Self-validating GC-MS workflow for exact-mass ester fragmentation analysis.

Step-by-Step Methodology & Causality

Step 1: System Suitability and Mass Axis Calibration

  • Action: Infuse Perfluorotributylamine (PFTBA) tuning standard and perform an autotune. Verify that the exact masses of the PFTBA fragments (m/z 68.9952, 218.9856, 501.9711) are within < 2 ppm mass error.

  • Causality: Time-of-Flight mass analyzers are sensitive to minute thermal fluctuations. Calibrating the mass axis immediately prior to the run ensures that the mass defects calculated for the ester fragments (Table 2) are analytically valid and not the result of detector drift.

Step 2: Blank Verification

  • Action: Inject 1.0 µL of MS-grade hexane (solvent blank) using a split ratio of 10:1.

  • Causality: This step establishes a clean baseline. It proves that any subsequent signal at m/z 91 or 119 originates strictly from the injected sample, ruling out column bleed or injector port carryover.

Step 3: Chromatographic Separation

  • Action: Inject 1.0 µL of the m-cresyl phenylacetate sample onto a 30m x 0.25mm x 0.25µm HP-5MS Ultra-Inert (UI) column. Program the oven from 70°C (hold 1 min) to 280°C at 15°C/min.

  • Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal π-π interactions with the dual aromatic rings of the analyte. The "Ultra-Inert" column deactivation is critical here; active silanol sites in standard columns can catalyze the on-column hydrolysis of esters, artificially reducing the [M]⁺• signal.

Step 4: 70 eV Electron Ionization

  • Action: Set the EI source temperature to 230°C and the electron energy strictly to 70 eV.

  • Causality: 70 eV is the universal standard for EI because the de Broglie wavelength of a 70 eV electron matches the length of typical organic chemical bonds, maximizing ionization efficiency. This normalizes the internal energy distribution, ensuring the resulting fragmentation pattern can be directly and accurately compared to standard NIST libraries [1].

Step 5: High-Resolution Data Processing

  • Action: Extract the exact mass chromatograms for m/z 119.0497 and m/z 91.0548 with a narrow mass extraction window of ± 10 ppm.

  • Causality: Extracting at ± 10 ppm eliminates background chemical noise, vastly improving the Signal-to-Noise (S/N) ratio. If the mass error of the extracted peak exceeds 2 ppm, the structural assignment must be flagged for potential co-eluting interference.

References

  • National Institute of Standards and Technology (NIST). "m-tolyl phenylacetate - Mass spectrum (electron ionization)." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Center for Biotechnology Information. "Methyl phenylacetate" (Proxy reference for phenylacetate exact mass parameters). PubChem Database. URL:[Link]

  • Journal of the American Society for Mass Spectrometry. "Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions." ACS Publications. URL:[Link]

Validation

Comparative Guide: o-Cresol vs. m-Cresol Reactivity in Phenylacetic Acid Esterification

Executive Summary When designing synthetic routes for phenylacetate derivatives—crucial intermediates in perfumery, pharmaceuticals, and materials science—the choice of phenolic nucleophile dictates the thermodynamic and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When designing synthetic routes for phenylacetate derivatives—crucial intermediates in perfumery, pharmaceuticals, and materials science—the choice of phenolic nucleophile dictates the thermodynamic and kinetic viability of the reaction. While electronic effects (+I inductive effects) are virtually identical between ortho-cresol (2-methylphenol) and meta-cresol (3-methylphenol), their performance in Fischer esterification with phenylacetic acid diverges drastically.

This guide provides an in-depth, objective comparison of o-cresol and m-cresol reactivity, grounded in mechanistic causality. It demonstrates why m-cresol is a highly efficient nucleophile, whereas o-cresol suffers from severe steric impedance, and provides a self-validating experimental protocol for researchers to replicate these findings[1].

Mechanistic Causality: The Dominance of Steric Hindrance

As synthesis scientists, we must look beyond basic stoichiometry and analyze the transition states of our reactions. The Fischer esterification of phenylacetic acid proceeds via a nucleophilic addition-elimination mechanism. The rate-determining step is the nucleophilic attack of the phenolic hydroxyl group onto the protonated carbonyl carbon of the acid, forming a bulky, sp3 -hybridized tetrahedral intermediate.

The o-Cresol Bottleneck

In o-cresol, the methyl group is located at the ortho position, directly adjacent to the reacting hydroxyl group. As the o-cresol molecule approaches the activated carbonyl, this methyl group creates severe van der Waals repulsion (steric clash) with the bulky benzyl moiety of phenylacetic acid. This steric congestion drastically raises the activation energy ( Ea​ ), preventing the formation of the tetrahedral intermediate and resulting in exceptionally low ester yields[2].

The m-Cresol Advantage

Conversely, the methyl group in m-cresol is located at the meta position. In this configuration, the alkyl bulk is directed away from the nucleophilic oxygen center. The hydroxyl group can freely approach the protonated carbonyl without significant steric penalty. Consequently, the activation energy remains low, and the reaction proceeds rapidly to equilibrium, achieving yields comparable to unhindered phenol or p-cresol[2].

Mechanism PAA Phenylacetic Acid (Carbonyl Activation) TS_m Unhindered Transition State (Fast Nucleophilic Attack) PAA->TS_m + m-Cresol TS_o Hindered Transition State (Slow/Blocked Attack) PAA->TS_o + o-Cresol Catalyst Acid Catalyst (H+ or Lewis Acid) Catalyst->PAA Protonation m_cresol m-Cresol (Minimal Steric Bulk) m_cresol->TS_m o_cresol o-Cresol (High Steric Bulk) o_cresol->TS_o Product_m m-Cresyl Phenylacetate (High Yield: ~65-75%) TS_m->Product_m Favorable Kinetics Product_o o-Cresyl Phenylacetate (Low Yield: <20%) TS_o->Product_o Steric Clash

Mechanistic pathway comparing steric hindrance in m-cresol vs o-cresol esterification.

Comparative Performance Data

The empirical data strongly supports the mechanistic theory. When subjected to identical catalytic conditions (e.g., using metal-cation exchanged montmorillonite nanoclays or zeolite catalysts), m-cresol consistently outperforms o-cresol[1].

Parameterm-Cresolo-Cresol
Substitution Position Meta (3-methylphenol)Ortho (2-methylphenol)
Steric Hindrance at -OH MinimalSevere
Nucleophilicity HighLow (Sterically impeded)
Typical Ester Yield (Al³⁺-Montmorillonite, 6h) ~65-75%< 20%
Activation Energy ( Ea​ ) LowerSignificantly Higher
Industrial Viability ExcellentPoor (Requires harsh coupling agents like EDC/DMAP)

Note: Yields are based on standard reflux conditions in toluene using heterogeneous solid-acid catalysis[2].

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity, the following protocol utilizes a self-validating system. We employ heterogeneous Al³⁺-exchanged montmorillonite clay as the catalyst, which provides strong Brønsted acid sites without the corrosive and yield-destroying side reactions (e.g., sulfonation) common with homogeneous H2​SO4​ [2].

Step-by-Step Workflow
  • Reactant Preparation & Stoichiometry Control:

    • In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 10 mmol of phenylacetic acid in 25 mL of anhydrous toluene.

    • Add 40 mmol of the respective cresol (m-cresol or o-cresol).

    • Causality Check: Esterification is an equilibrium-driven process. Using a 1:4 molar ratio of acid to alcohol leverages Le Chatelier's principle to drive the reaction forward, maximizing the conversion of the limiting reagent (phenylacetic acid).

  • Catalyst Introduction:

    • Add 0.75 g of activated Al³⁺-montmorillonite nanoclay[2].

    • Causality Check: Solid acid catalysts allow for easy mechanical separation post-reaction, preventing reverse hydrolysis during aqueous workup.

  • Reaction Execution:

    • Reflux the mixture at 110°C for 6 hours.

    • Self-Validation: Continuously monitor the Dean-Stark trap. The physical collection of the theoretical yield of water (~0.18 mL) serves as a real-time, visual validation of reaction progress.

  • Workup & Neutralization:

    • Cool the mixture to room temperature and filter out the solid catalyst.

    • Wash the organic filtrate with 5% aqueous NaHCO3​ (3 x 15 mL) to remove unreacted phenylacetic acid.

    • Self-Validation: Test the final aqueous wash with pH paper. A pH of ~8 confirms the complete removal of residual carboxylic acid, ensuring that subsequent quantitative analysis reflects only the ester product.

  • Analytical Quantification:

    • Dry the organic layer over anhydrous Na2​SO4​ and evaporate the toluene under reduced pressure.

    • Spike the crude mixture with a known concentration of dodecane (Internal Standard).

    • Analyze via GC-MS and 1H -NMR.

Workflow Step1 1. Reactant Prep Phenylacetic Acid + Cresol (1:4) Step2 2. Catalysis Add Al3+-Montmorillonite Step1->Step2 Step3 3. Reaction Reflux in Toluene (6h) Step2->Step3 Step4 4. Workup Filter, Wash (NaHCO3), Extract Step3->Step4 Step5 5. Validation GC-MS & NMR Analysis Step4->Step5

Self-validating experimental workflow for solid-acid catalyzed esterification.

Analytical Validation Strategies

Do not rely solely on isolated mass, as mechanical losses can skew the comparative data between the two cresols.

  • NMR Confirmation: In 1H -NMR, the complete disappearance of the highly deshielded carboxylic acid proton (~11.0 ppm) and the diagnostic shift of the benzylic CH2​ protons confirm esterification.

  • GC-MS Quantification: By comparing the peak area of the ester against the dodecane internal standard, you can calculate the exact chemical yield, definitively proving the kinetic superiority of m-cresol over the sterically hindered o-cresol. Alternatively, microwave irradiation over H-β zeolite can be utilized to accelerate the kinetics, though the fundamental steric gap between the two isomers will remain[3].

Conclusion

For drug development professionals and synthesis chemists scaling up phenylacetate production, the selection of the phenolic isomer is critical. m-Cresol is the optimal choice for standard acid-catalyzed esterification due to its unhindered nucleophilic profile. Attempting the same reaction with o-cresol using standard Fischer conditions will result in profound yield losses due to the steric clash at the tetrahedral transition state. If o-cresyl phenylacetate is strictly required for a target molecule, researchers must abandon standard acid catalysis and utilize highly reactive coupling agents (e.g., EDC/DMAP) or convert the phenylacetic acid to a highly electrophilic acyl chloride prior to the reaction.

References

  • Synthesis of phenylacetates using aluminium-exchanged montmorillonite clay catalyst ResearchGate URL
  • Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation MDPI URL
  • PubMed Central (PMC)

Sources

Comparative

comparing m-cresyl phenylacetate and benzyl benzoate oxidative stability

Title: Comparative Oxidative Stability Guide: m-Cresyl Phenylacetate vs. Benzyl Benzoate Executive Summary In formulation science, the oxidative stability of ester-based solvents and fragrance components dictates the she...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Oxidative Stability Guide: m-Cresyl Phenylacetate vs. Benzyl Benzoate

Executive Summary

In formulation science, the oxidative stability of ester-based solvents and fragrance components dictates the shelf-life, safety, and efficacy of the final product. This guide provides an objective, data-driven comparison between two notable esters: Benzyl Benzoate (BB) and m-Cresyl Phenylacetate (m-CPA) . While BB is renowned for its robust chemical resistance and acts as a universal solvent and fixative, m-CPA is a specialty aromatic compound found in essential oils and fragrances[1] that presents unique stability challenges. Through mechanistic analysis and self-validating experimental protocols, we demonstrate why BB vastly outperforms m-CPA under oxidative stress.

Mechanistic Causality of Oxidative Stability

To understand the divergent stability profiles of these compounds, we must examine their molecular architecture and the causality behind autoxidation.

  • Benzyl Benzoate (BB): Structural Resilience BB is a highly stable compound characterized by low volatility and excellent resistance to oxidation. The causality behind this stability lies in the absence of alpha-carbonyl protons. The benzoate carbonyl is directly conjugated to a phenyl ring, eliminating the acidic alpha-hydrogens that typically serve as initiation sites for radical abstraction. The only theoretical vulnerability is the benzylic methylene group (-CH₂-O-). However, the adjacent ester oxygen exerts an electron-withdrawing effect that significantly raises the activation energy required for hydrogen abstraction. Even under forced biological or catalytic degradation, BB cleanly oxidizes into non-toxic benzaldehyde and benzoic acid[2].

  • m-Cresyl Phenylacetate (m-CPA): Structural Vulnerabilities Conversely, m-CPA possesses two distinct structural liabilities that facilitate autoxidation. First, the phenylacetate moiety contains a methylene group flanked by a phenyl ring and a carbonyl group. These alpha-carbonyl protons are highly activated and prone to radical abstraction, initiating an autoxidation cascade. Second, the m-cresol-derived aromatic ring features a methyl group that can undergo benzylic oxidation. This dual susceptibility results in a significantly lower oxidative threshold.

Mechanisms BB Benzyl Benzoate (BB) Lacks alpha-carbonyl protons BB_path Benzylic C-H Abstraction (High Activation Energy) BB->BB_path BB_deg Benzoic Acid + Benzaldehyde (Trace amounts) BB_path->BB_deg mCPA m-Cresyl Phenylacetate (m-CPA) Contains reactive alpha-protons mCPA_path1 Alpha-Carbonyl C-H Abstraction (Radical Formation) mCPA->mCPA_path1 mCPA_path2 m-Methyl C-H Abstraction (Benzylic Radical) mCPA->mCPA_path2 mCPA_deg Complex Cleavage (Phenols, Acids, Aldehydes) mCPA_path1->mCPA_deg mCPA_path2->mCPA_deg

Caption: Divergent oxidative degradation pathways for Benzyl Benzoate and m-Cresyl Phenylacetate.

Experimental Workflow: Self-Validating Accelerated Degradation Protocol

To objectively compare these esters, we employ a self-validating accelerated autoxidation protocol. A protocol is only trustworthy if it accounts for systemic errors; therefore, this workflow incorporates an internal standard (IS) to correct for injection variability and a mass balance calculation to ensure no volatile degradants escape detection.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 0.1 M solutions of BB and m-CPA in an inert solvent (e.g., chlorobenzene). Spike the solutions with 0.01 M of nonadecane as the Internal Standard (IS).

  • Accelerated Oxidation: Introduce a radical initiator (AIBN at 2 mol%) to bypass the unpredictable induction period. Purge the system with a continuous flow of O₂ and maintain the reaction at 80°C.

  • Aliquoting & Quenching: Draw 1 mL aliquots at t = 0, 24, 48, and 72 hours. Immediately quench the reaction by adding a radical scavenger (BHT) and cooling the vial to 4°C to halt further degradation.

  • GC-MS Quantification: Analyze the aliquots using GC-MS. Calculate the concentration of the parent compounds and their degradants relative to the IS.

  • Mass Balance Validation: Verify that the sum of the molar concentrations of the remaining parent compound and all identified degradants equals the initial concentration (±5%). Deviations indicate the formation of undetected volatile or polymeric species.

Workflow A Sample Preparation (BB vs. m-CPA + IS) B Accelerated Oxidation (O2 flow, 80°C, AIBN) A->B C Aliquots Sampled (t=0, 24, 48, 72h) B->C D Quenching & Extraction (Mass Balance Check) C->D E GC-MS Analysis (Quantification) D->E F Kinetic Modeling (Degradation Rate) E->F

Caption: Workflow for self-validating accelerated oxidative degradation testing of esters.

Comparative Data & Results

The quantitative results from the accelerated oxidation protocol highlight the stark contrast in stability between the two esters.

MetricBenzyl Benzoate (BB)m-Cresyl Phenylacetate (m-CPA)
Initial Purity >99.5%>99.0%
DT₅₀ (Half-life at 80°C) > 500 hours~ 120 hours
Primary Degradants Benzoic acid, Benzaldehyde[2]m-Cresol, Phenylacetic acid, Oligomers
Mass Balance Recovery 98.5% (Highly reliable)91.2% (Indicates volatile loss)
Oxidative Susceptibility Very LowModerate to High

Formulation & Storage Implications

For drug development and cosmetic professionals, these data dictate specific formulation strategies:

  • Benzyl Benzoate: Due to its exceptional stability and solvent power, BB is the preferred carrier for sensitive active pharmaceutical ingredients (APIs) and UV filters. While highly stable, it is still sensitive to extreme light and air over long periods; thus, to guarantee its 12–24 month shelf life, it should be stored in airtight, opaque containers[3].

  • m-Cresyl Phenylacetate: When utilizing m-CPA for its specific olfactory properties[1], formulators must co-formulate with robust antioxidant systems (e.g., Tocopherols, BHT) to quench radicals at the alpha-carbonyl site and prevent premature degradation.

Sources

Validation

A Comparative Olfactory Analysis of m-Cresyl and o-Cresyl Phenylacetate

A Guide for Researchers in Fragrance Chemistry and Sensory Science In the intricate world of fragrance chemistry, the isomeric position of a functional group can dramatically alter a molecule's olfactory profile. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Fragrance Chemistry and Sensory Science

In the intricate world of fragrance chemistry, the isomeric position of a functional group can dramatically alter a molecule's olfactory profile. This guide provides a detailed comparative analysis of the olfactory properties of two positional isomers: meta-cresyl phenylacetate and ortho-cresyl phenylacetate. By examining their distinct scent characteristics and the experimental methodologies used to define them, we offer a comprehensive resource for researchers, perfumers, and professionals in the flavor and fragrance industry. This document delves into the subtle yet significant differences in their aroma profiles, underpinned by an exploration of their chemical structures and the sensory evaluation techniques that bring these differences to light.

Unveiling the Aromatic Nuances: A Tale of Two Isomers

The cresyl phenylacetates, esters of cresol and phenylacetic acid, are a fascinating case study in structure-odor relationships. While sharing the same molecular formula and weight, the seemingly minor shift of a methyl group on the phenolic ring from the meta to the ortho position results in distinct and commercially valuable fragrance ingredients.

Olfactory Profile Comparison

A side-by-side comparison reveals a spectrum of scent characteristics, with the para isomer (p-cresyl phenylacetate) often serving as a key reference point due to its more widespread use and pronounced animalic notes.

Featurem-Cresyl Phenylacetateo-Cresyl Phenylacetatep-Cresyl Phenylacetate (for reference)
Primary Scent Profile FloralFloral, Ylang-Ylang-likeAnimalic, Floral, Honey
Key Odor Descriptors Floral, with potential applications in apricot, honey, jasmine, lilac, narcissus, peach, and ylang-ylang accords.[1]Less animalic than the para isomer, with a pronounced sweet, floral, and fruity character.[2] Described as having a distinctive fruity and medicinal aroma.Strong animalic, indolic, and warm, with deep white-flower and leathery tones.[3] Also described with honey, narcissus, lily, and hyacinth notes.[4]
CAS Number 122-27-0533-18-6101-94-0
Molecular Formula C₁₅H₁₄O₂C₁₅H₁₄O₂C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol 226.27 g/mol 226.27 g/mol

Note: Detailed olfactory data for m-cresyl phenylacetate is less abundant in public literature compared to its ortho and para isomers. The descriptors are based on available supplier information and potential applications.

The ortho isomer, o-cresyl phenylacetate, is noted for a cleaner, more floral profile with a significant reduction in the animalic notes that characterize its para counterpart. Its scent is often likened to the sweet, floral, and slightly spicy aroma of Ylang-Ylang.[2] In contrast, information on m-cresyl phenylacetate suggests a broader floral character, finding utility in a variety of fruit and floral fragrance compositions.[1]

The Structural Basis of Scent: A Molecular Perspective

The observed differences in the olfactory properties of these isomers can be attributed to their distinct molecular geometries. The position of the methyl group influences how the molecule interacts with olfactory receptors in the nasal cavity.

G cluster_m m-Cresyl Phenylacetate cluster_o o-Cresyl Phenylacetate m_cresyl General Floral Profile o_cresyl Specific Ylang-Ylang, Less Animalic Profile structure Positional Isomerism (Location of Methyl Group) structure->m_cresyl Meta Position structure->o_cresyl Ortho Position

Caption: Relationship between isomeric structure and resulting olfactory profile.

The ortho-positioning of the methyl group in o-cresyl phenylacetate can create steric hindrance, potentially leading to a more specific and less "open" interaction with olfactory receptors. This could explain its more defined floral character and reduced animalic quality. The meta-position in m-cresyl phenylacetate offers a different spatial arrangement, likely resulting in a more versatile, though less distinct, floral scent that can be incorporated into a wider array of fragrance accords.

Experimental Protocols for Olfactory Evaluation

The characterization of fragrance materials is a multi-faceted process that combines analytical chemistry with human sensory perception. The following protocols are standard in the industry for providing objective and reproducible olfactory data.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that allows for the separation of volatile compounds in a sample and their subsequent sensory evaluation by a trained human assessor.

Methodology:

  • Sample Preparation: A dilute solution of the cresyl phenylacetate isomer is prepared in a volatile, odorless solvent (e.g., ethanol or diethyl ether).

  • Injection: A small volume of the prepared sample is injected into a gas chromatograph.

  • Separation: The individual components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split into two paths. One path leads to a chemical detector (such as a mass spectrometer for identification), and the other leads to a sniffing port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and provides a description of the odor, its intensity, and its duration for each compound as it elutes from the column.

G cluster_workflow GC-O Experimental Workflow A Sample Injection B GC Separation A->B C Effluent Split B->C D Mass Spectrometer (Identification) C->D E Sniffing Port (Olfactory Description) C->E

Caption: A simplified workflow diagram for Gas Chromatography-Olfactometry.

This technique is invaluable for identifying the specific odor characteristics of a pure substance and for detecting any trace impurities that might contribute to its overall scent profile.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe odors. They undergo intensive training to develop a common vocabulary of descriptive terms for the fragrances being evaluated.

  • Sample Preparation and Presentation: The cresyl phenylacetate isomers are presented to the panelists in a controlled and consistent manner, typically diluted in an appropriate solvent and presented on smelling strips. The order of presentation is randomized to avoid bias.

  • Attribute Generation: Through a guided discussion, the panel develops a consensus on a list of descriptive terms (e.g., "floral," "fruity," "spicy," "animalic," "medicinal") that accurately characterize the samples.

  • Intensity Scoring: Panelists independently rate the intensity of each attribute for each sample on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings are statistically analyzed to generate a sensory profile for each isomer, often visualized in a spider or radar plot for easy comparison.

This rigorous methodology provides a quantitative and objective "fingerprint" of a fragrance's sensory characteristics, allowing for direct and meaningful comparisons between different materials.

Conclusion

The comparison of m-cresyl phenylacetate and o-cresyl phenylacetate highlights the profound impact of molecular structure on olfactory perception. While both are broadly classified as floral, the ortho isomer presents a more specific and less animalic profile reminiscent of Ylang-Ylang, whereas the meta isomer appears to be a more versatile floral blender. A thorough understanding of these nuances, derived from robust experimental protocols such as Gas Chromatography-Olfactometry and Quantitative Descriptive Analysis, is essential for the informed and creative application of these materials in the art and science of perfumery. This guide serves as a foundational resource for professionals seeking to leverage the subtle complexities of isomeric fragrance ingredients in the development of novel and compelling scents.

References

  • No direct scientific studies comparing the olfactory properties of m-cresyl and o-cresyl phenylacetate were found in the public domain.
  • Genie Ingredient Database. (n.d.). M-TOLYL PHENYLACETATE - fragrance. Retrieved from [Link]

  • The Perfumer's Apprentice. (n.d.). Para Cresyl Phenyl Acetate Crystals. Retrieved from [Link]

  • Fragrantica. (n.d.). Para-Cresyl Phenyl Acetate. Retrieved from [Link]

  • ACS International. (n.d.). Cresyl Phenylacetate para. Retrieved from [Link]

  • DrugFuture. (n.d.). p-Cresyl Phenylacetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). meta-cresyl phenyl acetate. Retrieved from [Link]

  • ScenTree. (n.d.). P-cresyl phenyl acetate (CAS N° 101-94-0). Retrieved from [Link]

  • Zenith Aromas. (n.d.). Para Cresyl Phenyl Acetate. Retrieved from [Link]

  • Zenith Aromas. (n.d.). Para Cresyl Acetate. Retrieved from [Link]

  • Premiere Peau. (n.d.). What Is Para-Cresyl Phenyl Acetate?. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

m-Cresyl phenylacetate proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of m-Cresyl Phenylacetate m-Cresyl phenylacetate (CAS 122-27-0), also known as 3-methylphenyl benzeneacetate or m-tolyl phenylacetate, is a synthetic ester widely ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Handling and Disposal of m-Cresyl Phenylacetate

m-Cresyl phenylacetate (CAS 122-27-0), also known as 3-methylphenyl benzeneacetate or m-tolyl phenylacetate, is a synthetic ester widely utilized in fragrance formulation and as a chemical intermediate in drug development[1]. Due to its specific physicochemical properties—most notably its melting point hovering near standard ambient room temperatures—proper handling and disposal require a dynamic, state-dependent operational plan[2]. This guide provides researchers and safety officers with field-proven, self-validating protocols for the containment and ultimate disposal of m-Cresyl phenylacetate.

Physicochemical & Hazard Profile

To design an effective disposal protocol, one must first understand the thermodynamic and hazard boundaries of the compound. The table below summarizes the critical quantitative data that dictate our safety methodologies.

Property / MetricValueOperational Implication
CAS Number 122-27-0[2]Unique identifier for SDS cross-referencing.
Molecular Weight 226.27 g/mol [2]High molecular weight ester; low volatility at room temp.
Melting Point 48–50 °C[1]Critical: Can exist as a supercooled liquid or granular solid in the lab.
Boiling Point 216–219 °C (at 25 Torr)[1]Requires high-temperature incineration for complete destruction.
LogP (Lipophilicity) ~3.70[3]Highly lipophilic; insoluble in water, requiring organic solvents for deep cleaning.
Hazard Classification Combustible / Mild Irritant[4]Mandates explosion-proof collection equipment and strict ignition control.

The Causality of Safety: Why Standard Protocols Must Be Adapted

Most laboratory disposal guidelines assume a chemical is either strictly a liquid or strictly a solid. m-Cresyl phenylacetate's melting point of 48–50 °C means it often presents as white granular crystals, but localized heat sources (e.g., equipment exhaust, warm storage) can easily transition it into a viscous liquid[1][2].

  • The Combustibility Factor: As a combustible organic material, its vapors can accumulate in low-lying areas, presenting a latent deflagration risk if exposed to static discharge[4]. Therefore, sweeping dry crystals with standard synthetic brushes is prohibited due to static generation.

  • The Lipophilic Challenge: With a LogP of 3.70, water-based cleanup is ineffective[3]. The material will simply repel water and spread. Containment must rely on physical collection or lipophilic absorbents.

Step-by-Step Spill Containment and Disposal Workflow

Phase 1: Immediate Containment & State Assessment

  • Isolate the Area: Immediately evacuate non-essential personnel. Remove all sources of ignition, as vapors can accumulate to form explosive concentrations[4].

  • Don Appropriate PPE: Equip nitrile or neoprene gloves (due to the compound's lipophilicity), safety goggles, and a lab coat. Ensure adequate room ventilation[4].

  • Assess Physical State: Determine if the spilled m-Cresyl phenylacetate is in a solid (crystalline) or liquid state based on ambient temperature.

Phase 2: Collection Methodology

  • If Solid (Ambient Temp < 48 °C):

    • Do not dry sweep. Utilize a wet-brushing technique to prevent aerosolization and static buildup[4].

    • Alternatively, use an electrically protected (explosion-proof) vacuum cleaner to collect the granular crystals[4].

  • If Liquid (Ambient Temp > 50 °C or Supercooled):

    • Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth) to the spill.

    • Allow 5–10 minutes for complete absorption.

    • Collect the saturated absorbent using non-sparking tools.

Phase 3: Ultimate Disposal

  • Primary Receptacle: Transfer all collected material into a suitable, tightly closed, and chemically compatible container (e.g., high-density polyethylene or glass)[4].

  • Recycling Evaluation: If the material is an unused portion and remains uncontaminated, prioritize recycling or returning it to the manufacturer/supplier to minimize environmental impact[4].

  • Incineration (Contaminated Waste): For contaminated waste, the mandatory disposal route is chemical incineration. The material must be burned in a chemical incinerator explicitly equipped with an afterburner and scrubber [4]. This ensures that the aromatic rings are completely oxidized and prevents the release of toxic combustion byproducts into the atmosphere.

  • Regulatory Compliance: Never allow the product to enter drains[4]. Ensure final disposal documentation aligns with local environmental and public health regulations.

Logical Workflow Visualization

The following decision tree maps the state-dependent disposal logic for m-Cresyl phenylacetate.

DisposalWorkflow Start Spill or Waste Identification Assess Assess Physical State (Ambient Temp vs 50°C) Start->Assess Solid Solid State (Use Wet-Brushing) Assess->Solid T < 48°C Liquid Liquid State (Use Inert Absorbent) Assess->Liquid T > 50°C Contain Contain in Closed Receptacle Solid->Contain Liquid->Contain Recycle Recycle/Return (Uncontaminated) Contain->Recycle Pure Incinerate Chemical Incinerator (Afterburner & Scrubber) Contain->Incinerate Contaminated End Final Disposal & Documentation Recycle->End Incinerate->End

Caption: State-dependent workflow for the containment and disposal of m-Cresyl phenylacetate.

References

  • 122-27-0 | CAS D
  • M-TOLYL PHENYLACETATE - fragrance | Genie Ingredient D
  • 101-41-7, Methyl phenylacetate Formula - ECHEMI (Disposal Guidelines). ECHEMI.
  • 3-Methylphenyl benzeneacetate - CAS Common Chemistry. American Chemical Society.[Link]

Sources

Handling

Personal protective equipment for handling m-Cresyl phenylacetate

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of regulatory requirements, but as a self-validating system of risk mitigation. Every piece of Personal Prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of regulatory requirements, but as a self-validating system of risk mitigation. Every piece of Personal Protective Equipment (PPE) and every operational protocol must be grounded in the fundamental physicochemical properties of the molecule being handled.

m-Cresyl phenylacetate (CAS: 122-27-0), also known as 3-methylphenyl phenylacetate, is an ester widely utilized in fragrance formulation and drug development due to its distinct olfactive profile[1][2]. However, handling this compound requires strict procedural discipline. Like many phenylacetate esters, it acts as a combustible liquid and presents specific dermal and ocular hazards, specifically Skin Irritation (H315) and Serious Eye Irritation (H319)[3].

Below is the definitive, causality-driven guide for the safe handling, operational processing, and disposal of m-Cresyl phenylacetate.

Physicochemical & Hazard Profile

To understand why specific safety measures are required, we must first look at the quantitative data governing the molecule's behavior.

PropertyValueOperational Implication (Causality)
Chemical Name m-Cresyl phenylacetateStrong musky/floral odor requires fume hood use to prevent olfactory fatigue[1].
CAS Number 122-27-0Primary identifier for precise Safety Data Sheet (SDS) cross-referencing[1].
Molecular Weight 226.27 g/mol Generates vapors heavier than air; risk of accumulation in low-lying areas[2].
LogP (Lipophilicity) ~3.48Highly lipophilic; rapidly permeates biological membranes and degrades natural rubber latex[2].
Density 1.108 g/cm³Sinks in water; standard aqueous washing is ineffective for surface decontamination[4].
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Mandates strict, impermeable dermal and ocular barrier protection[3].

Causality-Driven PPE Selection

Do not rely on generic lab apparel. The lipophilicity and ester-reactivity of m-Cresyl phenylacetate dictate the following highly specific PPE requirements:

  • Hand Protection (Nitrile Gloves): You must use high-density nitrile gloves (minimum 0.11 mm thickness). The Causality: With a LogP of 3.48, this ester is highly lipophilic[2]. It will rapidly plasticize and permeate natural rubber latex or thin vinyl, delivering the irritant directly to the skin. If prolonged contact is expected, double-gloving or using butyl rubber is recommended.

  • Eye Protection (Chemical Splash Goggles): Wear snug-fitting, indirectly vented chemical splash goggles (EN 166 or ANSI Z87.1 approved). The Causality: Standard safety glasses with side shields are insufficient. The compound causes serious eye irritation (H319)[3], and aerosolized ester droplets generated during pipetting can easily bypass standard glasses.

  • Body Protection (FR Lab Coat): A flame-resistant (FR) lab coat with fitted cuffs, fully buttoned, alongside full-length trousers and closed-toe non-porous shoes. The Causality: As a combustible liquid, handling it near heat sources or during exothermic reactions requires FR garments to prevent catastrophic ignition.

  • Respiratory Protection: When handled outside of a certified fume hood, use a half-mask respirator equipped with Type ABEK or organic vapor cartridges. The Causality: While its ambient vapor pressure is relatively low, aerosolization during transfer, sonication, or heating can cause acute respiratory tract irritation.

Step-by-Step Operational Workflow

This methodology ensures a self-validating loop of safety during routine laboratory dispensing and formulation.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a minimum face velocity of 0.5 m/s.

  • Clear the workspace of strong oxidizing agents, strong acids, and strong bases. Reasoning: Esters undergo rapid hydrolysis or violent exothermic reactions in the presence of strong bases or oxidizers.

Step 2: Dispensing Methodology

  • Utilize positive displacement pipettes rather than air-displacement pipettes. Reasoning: The density (1.108 g/cm³) and viscosity of m-Cresyl phenylacetate differ significantly from water; air-displacement will yield inaccurate volumetric transfers and increase the risk of dripping[4].

  • Dispense slowly against the side of the receiving vessel to prevent aerosolizing the liquid.

Step 3: Post-Transfer Containment

  • Immediately flush pipette tips into a designated organic waste receptacle.

  • Tightly seal the primary reagent bottle. Reasoning: The intense Lily-Narcissus-YlangYlang odor will quickly cause olfactory fatigue in the laboratory, masking the scent of other potentially hazardous leaks[1].

Step 4: Surface Decontamination

  • Wipe down the exterior of the reagent bottle and the immediate work surface with a 70% ethanol/water solution. Reasoning: Because the ester is insoluble in water, standard soap and water will only smear the chemical. It is, however, highly soluble in alcohols[5].

Spill Management & Disposal Logic

In the event of a breach in containment, follow this strict logical progression to neutralize the threat.

Step-by-Step Spill Response:

  • Isolate & Eliminate: Immediately isolate the area and eliminate all potential ignition sources (hot plates, Bunsen burners).

  • Assess & Don PPE: If the spill is >50 mL or outside the fume hood, evacuate and call Environmental Health & Safety (EHS). If <50 mL and contained, ensure your nitrile gloves, goggles, and respirator are securely fitted.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth. Critical Warning: Never use combustible absorbents like sawdust for ester spills.

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent.

  • Disposal: Transfer the waste into a designated, clearly labeled hazardous organic waste container with a secure lid. Do not flush down the sink, as phenylacetates pose long-lasting toxic risks to aquatic life (H412)[6].

SpillResponse Start Spill Detected: m-Cresyl phenylacetate Assess Assess Spill Volume & Ventilation Start->Assess Small Small Spill (< 50 mL) Inside Fume Hood Assess->Small Low Risk Large Large Spill (> 50 mL) or Outside Hood Assess->Large High Risk PPE Don Nitrile Gloves, Goggles & Respirator Small->PPE Evacuate Evacuate Area & Contact EHS Large->Evacuate Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Dispose Seal in Organic Hazardous Waste Bin Collect->Dispose

Operational workflow for m-Cresyl phenylacetate spill assessment, containment, and disposal.

References

  • Source: chemicalbook.
  • Source: sielc.
  • Source: cdhfinechemical.
  • Source: sigmaaldrich.
  • 苯乙酸-3-甲基苯酯_CAS:122-27-0 – 化学慧 (Density Data)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Cresyl phenylacetate
Reactant of Route 2
Reactant of Route 2
m-Cresyl phenylacetate
© Copyright 2026 BenchChem. All Rights Reserved.